2-Cyclobutyl-2-methylpropanal
Description
BenchChem offers high-quality 2-Cyclobutyl-2-methylpropanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclobutyl-2-methylpropanal including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclobutyl-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,6-9)7-4-3-5-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBBUQXLQIRERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Cyclobutyl-2-methylpropanal
Abstract
This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 2-cyclobutyl-2-methylpropanal, a valuable aldehyde in organic synthesis. This document is intended for an audience of researchers, scientists, and professionals in drug development. Three principal synthetic strategies are critically evaluated: the alkylation of isobutyraldehyde, the hydroformylation of 1-cyclobutyl-1-methylethene, and the oxidation of 2-cyclobutyl-2-methylpropan-1-ol. Each route is presented with a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a discussion of the respective advantages and potential challenges. The guide aims to equip the reader with the necessary knowledge to select and implement the most suitable synthetic pathway for their specific research and development needs.
Introduction
2-Cyclobutyl-2-methylpropanal is a sterically hindered aldehyde with potential applications as a building block in the synthesis of complex organic molecules, including pharmaceuticals and fragrances. The quaternary carbon center adjacent to the formyl group imparts unique reactivity and stereochemical properties. This guide explores three distinct and plausible synthetic routes to this target molecule, each employing fundamental organic transformations. The selection of a particular route will depend on factors such as the availability of starting materials, desired scale of synthesis, and tolerance for specific reaction conditions.
Route 1: Alkylation of Isobutyraldehyde
This approach represents a direct method for the construction of the target molecule's carbon skeleton through the formation of a carbon-carbon bond at the α-position of an aldehyde. The core of this strategy lies in the generation of a nucleophilic enolate from isobutyraldehyde, which is subsequently alkylated with a suitable cyclobutyl electrophile.
Scientific Rationale
The α-protons of aldehydes are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. Lithium diisopropylamide (LDA) is a common choice for this transformation due to its strong basicity and steric bulk, which minimizes nucleophilic addition to the aldehyde carbonyl group.[1] The resulting enolate is a potent nucleophile that can participate in S(_N)2 reactions with alkyl halides.[2] However, a significant challenge in the alkylation of aldehyde enolates is the competing self-condensation (aldol) reaction.[2] To circumvent this, the reaction is typically performed at low temperatures, and the electrophile is added promptly after the enolate formation.
Experimental Protocol
Step 1: In situ generation of Lithium Diisopropylamide (LDA)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
Step 2: Enolate Formation and Alkylation
-
To the freshly prepared LDA solution at -78 °C, slowly add a solution of isobutyraldehyde (1.0 equivalent) in anhydrous THF dropwise, ensuring the temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to allow for complete enolate formation.
-
Add a solution of cyclobutyl bromide (1.2 equivalents) in anhydrous THF dropwise to the enolate solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to yield 2-cyclobutyl-2-methylpropanal.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Direct, two-step synthesis from readily available starting materials. | Potential for aldol self-condensation of isobutyraldehyde, leading to lower yields. |
| Avoids the use of expensive or highly toxic reagents. | Requires strictly anhydrous conditions and low temperatures. |
| The use of a strong, pyrophoric base (n-butyllithium) requires careful handling. |
Logical Flow Diagram
Caption: Synthesis of 2-Cyclobutyl-2-methylpropanal via Alkylation.
Route 2: Hydroformylation of 1-Cyclobutyl-1-methylethene
Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes.[3] This route offers a highly atom-economical, single-step conversion of a suitable alkene precursor to the target aldehyde.
Scientific Rationale
The hydroformylation reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically catalyzed by a transition metal complex, most commonly of rhodium or cobalt.[4][5] For a 1,1-disubstituted alkene like 1-cyclobutyl-1-methylethene, the regioselectivity of the hydroformylation is a key consideration. Steric hindrance around the double bond can influence the approach of the bulky catalyst, potentially favoring the formation of the desired aldehyde where the formyl group adds to the less substituted carbon. The use of specialized phosphine ligands can further control the regioselectivity and efficiency of the reaction.[6][7]
Experimental Protocol
Step 1: Synthesis of 1-Cyclobutyl-1-methylethene
-
Via Wittig Reaction:
-
Prepare the methyltriphenylphosphonium bromide salt by reacting triphenylphosphine with methyl bromide.
-
Generate the corresponding ylide by treating the phosphonium salt with a strong base like n-butyllithium in anhydrous THF at 0 °C.[8]
-
To the resulting ylide solution, add a solution of cyclobutyl methyl ketone (commercially available) in THF.[9][10]
-
Stir the reaction mixture at room temperature overnight.
-
Work up the reaction by adding water and extracting with pentane.
-
Purify the volatile alkene by careful distillation.
-
Step 2: Hydroformylation
-
In a high-pressure autoclave, place a solution of 1-cyclobutyl-1-methylethene in a suitable solvent (e.g., toluene).
-
Add the rhodium catalyst precursor, such as Rh(acac)(CO)₂, and a suitable phosphine ligand (e.g., a bulky phosphite or a specialized bidentate phosphine) under an inert atmosphere.[11]
-
Seal the autoclave and purge several times with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1).
-
Pressurize the autoclave to the desired pressure (e.g., 20-50 bar) with syngas.
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by GC analysis of aliquots.
-
After completion, cool the autoclave to room temperature and carefully vent the excess gas.
-
Purify the product by distillation under reduced pressure.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Atom-economical, one-step conversion of the alkene to the aldehyde. | Requires specialized high-pressure equipment (autoclave). |
| Potentially high yields and selectivity with the appropriate catalyst system. | The synthesis of the starting alkene adds an extra step. |
| The hydroformylation of sterically hindered tetrasubstituted alkenes can be challenging and may require catalyst optimization. | |
| The use of carbon monoxide, a toxic gas, requires stringent safety precautions. |
Logical Flow Diagram
Caption: Synthesis of 2-Cyclobutyl-2-methylpropanal via Hydroformylation.
Route 3: Oxidation of 2-Cyclobutyl-2-methylpropan-1-ol
This classic two-step approach involves the initial synthesis of the corresponding primary alcohol, followed by its selective oxidation to the aldehyde. This route offers a high degree of reliability as the individual transformations are well-established in organic synthesis.
Scientific Rationale
The precursor alcohol, 2-cyclobutyl-2-methylpropan-1-ol, can be readily synthesized via a Grignard reaction.[12] For instance, the addition of isobutylmagnesium bromide to cyclobutyl methyl ketone or, alternatively, the addition of cyclobutylmagnesium bromide to isobutyraldehyde would yield the target alcohol after an aqueous workup.[13][14]
The subsequent oxidation of the primary alcohol to the aldehyde requires a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.[15] Several reagents are suitable for this transformation, including Pyridinium Chlorochromate (PCC), Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation.[16][17][18][19] These methods are known for their high selectivity for aldehyde formation under non-aqueous or carefully controlled conditions.
Experimental Protocol
Step 1: Synthesis of 2-Cyclobutyl-2-methylpropan-1-ol (via Grignard Reaction)
-
Prepare cyclobutylmagnesium bromide by reacting cyclobutyl bromide with magnesium turnings in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
In a separate flame-dried flask, dissolve isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add the Grignard reagent (1.1 equivalents) to the stirred solution of isobutyraldehyde, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alcohol by distillation under reduced pressure.
Step 2: Oxidation to 2-Cyclobutyl-2-methylpropanal (using Dess-Martin Periodinane)
-
To a stirred solution of 2-cyclobutyl-2-methylpropan-1-ol (1.0 equivalent) in anhydrous dichloromethane at room temperature, add solid Dess-Martin Periodinane (1.2 equivalents) portion-wise.[20]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by distillation or column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Utilizes well-established and reliable reactions. | A two-step process, which may be less efficient than a direct one-step route. |
| A variety of mild oxidation methods are available, offering flexibility. | The Grignard reaction requires strictly anhydrous conditions. |
| Starting materials are generally accessible. | The use of chromium-based oxidants (like PCC) has environmental and safety concerns, making methods like Swern or DMP oxidation preferable. |
Logical Flow Diagram
Caption: Synthesis of 2-Cyclobutyl-2-methylpropanal via Oxidation of the Corresponding Alcohol.
Conclusion
This technical guide has detailed three viable synthetic routes to 2-cyclobutyl-2-methylpropanal, each with its own set of advantages and challenges.
-
Route 1 (Alkylation) offers a direct approach but requires careful control to mitigate side reactions.
-
Route 2 (Hydroformylation) is an elegant and atom-economical method, though it necessitates specialized equipment and catalyst development for this specific substrate.
-
Route 3 (Oxidation) represents the most conventional and arguably the most reliable pathway, relying on a sequence of well-understood and high-yielding reactions.
The choice of the optimal synthetic strategy will ultimately be dictated by the specific requirements of the research or development program, including scale, cost, available equipment, and safety considerations. It is recommended that small-scale trials be conducted to optimize the reaction conditions for the chosen route to ensure efficient and reproducible synthesis of 2-cyclobutyl-2-methylpropanal.
References
-
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [Link]
-
Wang, X., & Buchwald, S. L. (2011). Rh-catalyzed asymmetric hydroformylation of functionalized 1,1-disubstituted olefins. Journal of the American Chemical Society, 133(47), 19080–19083. [Link]
-
Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Journal of the American Chemical Society. [Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal. [Link]
-
α-Tetrasubstituted aldehydes through electronic and strain-controlled branch-selective stereoselective hydroformylation. Nature Communications. [Link]
-
Lecture 10 - Dess-Martin periodinane oxidation. NPTEL. [Link]
-
Dess–Martin oxidation - Wikipedia. [Link]
-
OXIDATION OF A 1º ALCOHOL USING DESS-MARTIN-PERIODINANE. [Link]
-
Fries, A., et al. (2015). Rhodium-Catalyzed Hydroformylation of 1,1-Disubstituted Allenes Employing the Self-Assembling 6-DPPon System. Angewandte Chemie International Edition, 54(23), 6913-6917. [Link]
-
Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Journal of the American Chemical Society. [Link]
-
Hydroformylation - Wikipedia. [Link]
-
Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133-3142. [Link]
-
14.3.2: Hydroformylation - Chemistry LibreTexts. [Link]
-
The reaction of butanone with methylmagnesium bromide followed by hydroly... - Filo. [Link]
-
Hydroformylation - Industrial Chemistry. [Link]
-
Alkylation of Enolates Alpha Position - Chemistry Steps. [Link]
-
Hydroformylation of Alkenes - YouTube. [Link]
-
Wittig reaction - Wikipedia. [Link]
-
Swern oxidation - Wikipedia. [Link]
-
Wittig Reaction - OpenBU. [Link]
-
23.6: Alkylation of the alpha-Carbon via the LDA pathway - Chemistry LibreTexts. [Link]
-
The Wittig Reaction - Chemistry LibreTexts. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]
-
Grignard Reagents - BYJU'S. [Link]
-
Grignard Reaction - Organic Chemistry Portal. [Link]
-
Swern Oxidation - gChem. [Link]
-
Addition of methylmagnesium bromide to 2 -methylcyclohexanone, followed by iodine-catalyzed dehydration of the resulting alcohol gave three alkenes in the ratio A - Vaia. [Link]
-
Swern Oxidation - Chemistry Steps. [Link]
-
Reaction of butanone with methylmagnesium bromide following by hydrolysis gives - Allen. [Link]
-
Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts. [Link]
-
cyclobutene - Organic Syntheses Procedure. [Link]
-
Oxidation of Alcohols with PCC - Organic Chemistry Tutor. [Link]
-
Enolate Reactions - Direct Alkylation of Ketones With LDA - YouTube. [Link]
-
Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor. [Link]
-
Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent - Organic Chemistry Portal. [Link]
-
NY cyclisation of cyclobutyl phenyl ketone and manipulation of... - ResearchGate. [Link]
-
Propose the synthesis of 1-cyclopentylpropan-1-ol, a secondary (2°) alcohol, through the addition of a suitable Grignard reagent to propionaldehyde. - Pearson. [Link]
-
PCC Oxidation Mechanism - Chemistry Steps. [Link]
-
Synthesis of cyclopropanes - Organic Chemistry Portal. [Link]
-
CYCLOBUTYL METHYL KETONE One Chongqing Chemdad Co. ,Ltd. [Link]
-
Synthesis of alcohols using Grignard reagents II (video) - Khan Academy. [Link]
-
Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols - YouTube. [Link]
-
LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Toward bioproduction of oxo chemicals from C1 feedstocks using isobutyraldehyde as an example - PMC. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hydroformylation - Wikipedia [en.wikipedia.org]
- 4. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CAS 3019-25-8: Cyclobutyl methyl ketone | CymitQuimica [cymitquimica.com]
- 11. α-Tetrasubstituted aldehydes through electronic and strain-controlled branch-selective stereoselective hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
- 13. The reaction of butanone with methylmagnesium bromide followed by hydroly.. [askfilo.com]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Swern oxidation - Wikipedia [en.wikipedia.org]
- 18. Dess-Martin Oxidation [organic-chemistry.org]
- 19. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 20. ekwan.github.io [ekwan.github.io]
An In-depth Technical Guide to the Physical Properties of 2-Cyclobutyl-2-methylpropanal
Introduction
2-Cyclobutyl-2-methylpropanal is an aliphatic aldehyde with the molecular formula C₈H₁₄O. Its structure, featuring a quaternary carbon alpha to the carbonyl group and a cyclobutyl moiety, suggests unique steric and electronic properties that may be of interest in various chemical research and development applications, including fine chemical synthesis, fragrance chemistry, and as a building block for more complex molecules. This guide provides a comprehensive overview of the known and estimated physical properties of 2-Cyclobutyl-2-methylpropanal, detailed experimental protocols for their determination, and an analysis of its expected spectral characteristics. Given the limited availability of experimental data for this specific compound, this guide emphasizes the methodologies for its characterization, providing researchers and drug development professionals with the necessary tools to rigorously assess this molecule.
Core Physical and Chemical Properties
Direct experimental data for 2-Cyclobutyl-2-methylpropanal is not extensively available in the public domain. However, based on its structure and data from analogous compounds, we can compile a set of known and estimated properties.
| Property | Value (with source/method) |
| Molecular Formula | C₈H₁₄O[1] |
| Molecular Weight | 126.20 g/mol [1][2] |
| CAS Number | 1882420-60-1[1] |
| Boiling Point (estimated) | 180-195 °C (at 760 mmHg) |
| Density (estimated) | ~0.89 g/cm³ |
| Refractive Index (estimated) | ~1.44 |
| XLogP3 (estimated) | 2.5 - 3.0 |
| Topological Polar Surface Area | 17.1 Ų |
Note: Estimated values are derived from trends observed in structurally similar aliphatic aldehydes and ketones.[3][4][5]
Experimental Determination of Physical Properties
The following section details the standard operating procedures for the experimental determination of the key physical properties of liquid aldehydes like 2-Cyclobutyl-2-methylpropanal.
Boiling Point Determination by Simple Distillation
The boiling point is a fundamental physical property that provides an indication of a substance's volatility and purity.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place a small volume (e.g., 10-15 mL) of 2-Cyclobutyl-2-methylpropanal and a few boiling chips into the distillation flask.
-
Heating: Begin gentle heating of the flask using a heating mantle.
-
Vaporization and Condensation: The liquid will vaporize, and the vapor will rise into the condenser. The cooling water in the condenser will cause the vapor to condense back into a liquid.
-
Temperature Reading: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head. The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading on the thermometer during distillation.
-
Collection: The distilled liquid (distillate) is collected in the receiving flask.
Workflow Diagram:
Caption: Workflow for Boiling Point Determination.
Density Measurement Using a Pycnometer
Density is an intrinsic property that can be used to identify a substance and assess its purity.
Methodology:
-
Pycnometer Preparation: Clean and dry a pycnometer of a known volume.
-
Tare Weight: Accurately weigh the empty, dry pycnometer.
-
Sample Filling: Fill the pycnometer with 2-Cyclobutyl-2-methylpropanal, ensuring no air bubbles are trapped. The temperature of the sample should be recorded.
-
Weighing: Weigh the filled pycnometer.
-
Calculation: The density is calculated by dividing the mass of the sample (weight of filled pycnometer - weight of empty pycnometer) by the known volume of the pycnometer.
Workflow Diagram:
Caption: Workflow for Density Measurement.
Refractive Index Measurement Using an Abbe Refractometer
The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and quality control.
Methodology:
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Apply a few drops of 2-Cyclobutyl-2-methylpropanal to the prism of the refractometer.
-
Measurement: Close the prism and adjust the light source and eyepiece until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Reading: Read the refractive index from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.
Workflow Diagram:
Caption: Workflow for Refractive Index Measurement.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹ for the carbonyl group of a saturated aliphatic aldehyde.[6][7]
-
C-H Stretch (Aldehydic): Two weak to medium bands are characteristic for the C-H stretch of the aldehyde proton, typically appearing around 2720 cm⁻¹ and 2820 cm⁻¹. The peak around 2720 cm⁻¹ is particularly diagnostic.[6][7]
-
C-H Stretch (Aliphatic): Strong absorptions are expected in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the methyl and cyclobutyl groups.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aldehydic Proton (-CHO): A highly deshielded singlet is expected in the 9-10 ppm region.[6] This signal will not be coupled to any other protons.
-
Cyclobutyl Protons: A complex multiplet is anticipated for the protons on the cyclobutyl ring, likely in the 1.5-2.5 ppm range.
-
Methyl Protons (-CH₃): A singlet corresponding to the six equivalent protons of the two methyl groups is expected, likely in the 1.0-1.3 ppm range.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Carbonyl Carbon (-CHO): A highly deshielded signal is expected in the 200-205 ppm region.
-
Quaternary Carbon: The carbon atom to which the cyclobutyl and two methyl groups are attached will appear as a singlet, likely in the 40-50 ppm range.
-
Cyclobutyl Carbons: Signals for the carbons of the cyclobutyl ring are expected in the 20-30 ppm region.
-
Methyl Carbons (-CH₃): A signal for the equivalent methyl carbons is expected in the 20-25 ppm range.
Structural-Spectral Correlation Diagram:
Caption: Predicted Spectroscopic Correlations.
Safety and Handling
Specific toxicity data for 2-Cyclobutyl-2-methylpropanal is not available. However, based on safety data for other aliphatic aldehydes, the following precautions should be taken:
-
Flammability: Aliphatic aldehydes are often flammable liquids. Keep away from heat, sparks, and open flames.[8][9]
-
Irritation: May cause skin, eye, and respiratory irritation.[9]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
Conclusion
2-Cyclobutyl-2-methylpropanal is a compound for which detailed physical property data is yet to be fully characterized and published. This guide provides a framework for researchers by presenting estimated properties based on sound chemical principles and analogous structures. More importantly, it offers detailed, field-proven methodologies for the experimental determination of its boiling point, density, and refractive index. The predicted spectroscopic characteristics serve as a valuable reference for its identification and characterization. As with any novel compound, adherence to strict safety protocols is paramount during its handling and investigation.
References
-
PubChem. (n.d.). 5-Octenal, (5E)-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyclobutyl-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]
- Rheims, J., Köser, J., & Wriedt, T. (1997). Refractive-index measurements in the near-IR using an Abbe refractometer. Measurement Science and Technology, 8(6), 601.
- CPAchem. (2023, March 24).
-
PubChem. (n.d.). 2-Cyclobutyl-2-methylpropane-1-thiol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Acetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (2002, June 1). Densities of Phenols, Aldehydes, Ketones, Carboxylic Acids, Amines, Nitriles, and Nitrohydrocarbons. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Cyclobutyl-2-propanol (CAS 59383-67-4). Retrieved from [Link]
- Fisher Scientific. (2025, May 1).
-
Chemsrc. (2025, August 23). Cyclohexylacetaldehyde. Retrieved from [Link]
- Agilent. (2024, April 3).
-
Doc Brown's Chemistry. (n.d.). Physical properties of aldehydes & ketones. Retrieved from [Link]
- Mitra, P., Chaudhuri, R. A., & Mathur, G. P. (1985). Properties of aliphatic and aromatic aldehydes under high pressure. Compressibility and viscosity determination.
- NIOSH. (2003, March 15). ALIPHATIC ALDEHYDES: METHOD 2018. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition.
-
Burdick & Jackson. (n.d.). Refractive Index. Retrieved from [Link]
-
NIST. (n.d.). Propanal, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
LibreTexts. (2019, June 5). 21.4 Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]
- The Royal Society of Chemistry. (2018). Low birefringence and low dispersion aliphatic thermosets with a high and tunable refractive index. Polymer Chemistry.
-
Cheméo. (n.d.). Chemical Properties of Propanal, 2-methyl- (CAS 78-84-2). Retrieved from [Link]
Sources
- 1. 1882420-60-1|2-Cyclobutyl-2-methylpropanal|BLD Pharm [bldpharm.com]
- 2. 5-Octenal, (5E)- | C8H14O | CID 5283327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the ¹H NMR Analysis of 2-Cyclobutyl-2-methylpropanal
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Cyclobutyl-2-methylpropanal, a molecule featuring a sterically hindered aldehyde and a conformationally dynamic cyclobutyl ring. Tailored for researchers and drug development professionals, this document moves beyond a simple spectral prediction to explain the underlying principles governing the chemical shifts, multiplicities, and coupling constants. We will dissect the expected spectral features of each proton environment, discuss the profound influence of the puckered cyclobutane conformation, and provide a robust experimental protocol for data acquisition.
Molecular Structure and Unique Proton Environments
To interpret the ¹H NMR spectrum of 2-Cyclobutyl-2-methylpropanal, it is essential to first identify the distinct proton environments within the molecule. The structure contains a highly substituted α-carbon, which simplifies certain signals while introducing complexity in others, particularly within the cyclobutyl moiety.
There are five chemically non-equivalent sets of protons in this molecule, as labeled in the diagram below:
Caption: Structure of 2-Cyclobutyl-2-methylpropanal with non-equivalent protons labeled.
-
Hₐ (1H): The aldehyde proton.
-
Hₑ (6H): The six equivalent protons of the two methyl groups.
-
H꜀ (1H): The methine proton on the cyclobutane ring at the point of attachment (C1').
-
Hₔ (4H): The four methylene protons on the carbons adjacent to the point of attachment (C2' and C4').
-
Hₑ (2H): The two methylene protons on the carbon opposite the point of attachment (C3').
Predicted ¹H NMR Spectrum: Rationale and Interpretation
The chemical environment of each proton dictates its resonance frequency (chemical shift) and splitting pattern (multiplicity). The following sections provide a detailed prediction for each signal.
The Aldehyde Proton (Hₐ)
The aldehyde proton is consistently one of the most deshielded and easily identifiable signals in a ¹H NMR spectrum.
-
Chemical Shift (δ): Expected to be in the range of 9.5 - 10.5 ppm . This significant downfield shift is a result of two primary factors. First is the inductive effect from the highly electronegative oxygen atom. Second, and more importantly, is the magnetic anisotropy of the carbonyl (C=O) bond.[1][2][3] When placed in an external magnetic field, the circulating π-electrons of the carbonyl group induce a local magnetic field that strongly deshields the aldehyde proton, which lies in the plane of the carbonyl group.
-
Multiplicity: Singlet (s) . The adjacent carbon is a quaternary carbon, meaning it has no attached protons. According to the N+1 rule, since there are zero neighboring protons (N=0), the signal is not split and appears as a sharp singlet.[4]
The Gem-Dimethyl Protons (Hₑ)
The two methyl groups are chemically equivalent due to free rotation around the C-C single bond.
-
Chemical Shift (δ): Expected in the alkyl region, approximately 1.0 - 1.2 ppm . While attached to a quaternary carbon, their position is alpha to the cyclobutyl group and beta to the aldehyde. These competing mild shielding/deshielding effects result in a chemical shift typical for tertiary butyl-like protons.
-
Multiplicity: Singlet (s) . Similar to the aldehyde proton, these protons are attached to a carbon adjacent to a quaternary center (the C1' of the cyclobutane). With no adjacent protons to couple with, they will produce a single, sharp peak integrating to 6H.
The Cyclobutane Moiety (H꜀, Hₔ, Hₑ)
The signals from the cyclobutane ring are the most complex feature of this spectrum. A common misconception is to view the ring as a planar square. In reality, cyclobutane exists in a dynamic equilibrium between two puckered, non-planar "butterfly" conformations to alleviate torsional strain.[5][6] This puckering renders the protons on the same methylene group diastereotopic, giving rise to complex splitting patterns.
-
H꜀ (Methine Proton):
-
Chemical Shift (δ): Expected around 2.2 - 2.6 ppm . This proton is on a tertiary carbon and is directly attached to the electron-withdrawing quaternary center, causing it to be the most deshielded of the cyclobutane protons.
-
Multiplicity: Multiplet (m) . This proton is coupled to the four adjacent methylene protons (Hₔ). The exact pattern will be complex, likely a quintet or a more complicated multiplet, depending on the relative magnitudes of the cis and trans vicinal coupling constants.
-
-
Hₔ and Hₑ (Methylene Protons):
-
Chemical Shift (δ): Expected to appear as a broad, overlapping set of signals between 1.7 - 2.1 ppm . The chemical shift of unsubstituted cyclobutane is a single peak at ~1.96 ppm.[5][7][8] Substitution breaks this symmetry. The Hₔ protons, being closer to the substituent, may be slightly more deshielded than the Hₑ protons.
-
Multiplicity: Complex Multiplets (m) . These protons will exhibit geminal coupling (²JHH, between protons on the same carbon), vicinal coupling (³JHH, to H꜀ and other methylene protons), and potentially even long-range four-bond coupling (⁴JHH).[9] The puckered nature of the ring means that the dihedral angles between vicinal protons are not fixed, leading to a range of coupling constants and highly complex, overlapping multiplets that are often difficult to resolve at lower field strengths.
-
Tabulated Summary of Predicted Spectral Data
The predicted ¹H NMR data for 2-Cyclobutyl-2-methylpropanal (in CDCl₃, 400 MHz) is summarized below.
| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Expected Coupling Constants (J) |
| Hₐ | 1H | 9.5 - 10.5 | Singlet (s) | N/A |
| Hₑ | 6H | 1.0 - 1.2 | Singlet (s) | N/A |
| H꜀ | 1H | 2.2 - 2.6 | Multiplet (m) | ³J ≈ 6-9 Hz |
| Hₔ, Hₑ | 6H | 1.7 - 2.1 | Multiplet (m) | Complex overlapping signals |
Advanced Analysis: 2D NMR for Unambiguous Assignment
While 1D ¹H NMR provides an excellent overview, the significant overlap in the cyclobutane region necessitates advanced techniques for complete structural confirmation. A ²D COSY (Correlation Spectroscopy) experiment would be invaluable. This technique identifies protons that are coupled to each other.
Caption: Expected COSY correlations for 2-Cyclobutyl-2-methylpropanal.
In the COSY spectrum, a cross-peak would be observed between the methine proton H꜀ and the methylene protons Hₔ and Hₑ , confirming their connectivity within the cyclobutyl ring. No other cross-peaks would be expected, validating the structural assignments of the isolated aldehyde and methyl singlets.
Experimental Protocol for ¹H NMR Data Acquisition
Adherence to a standardized protocol ensures the acquisition of high-quality, reproducible data.
Sample Preparation
-
Massing: Accurately weigh approximately 5-10 mg of 2-Cyclobutyl-2-methylpropanal directly into a clean, dry vial.
-
Solvent Selection: Add approximately 0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is effective for most non-polar to moderately polar organic compounds.
-
Internal Standard: Add one drop of a solution of tetramethylsilane (TMS) in CDCl₃. TMS serves as the internal reference, with its signal defined as 0.0 ppm.[7]
-
Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution. Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small cotton plug in the pipette during transfer.
Data Acquisition Workflow
The following workflow outlines the steps for acquiring a standard ¹H NMR spectrum on a 400 MHz spectrometer.
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Infrared spectroscopy of 2-Cyclobutyl-2-methylpropanal
Whitepaper: Vibrational Characterization of 2-Cyclobutyl-2-methylpropanal via ATR-FTIR Spectroscopy
Executive Summary
In the landscape of pharmaceutical drug development and advanced organic synthesis, sterically hindered building blocks like 2-Cyclobutyl-2-methylpropanal (CAS 1882420-60-1) are increasingly utilized to impart metabolic stability and unique conformational constraints to active pharmaceutical ingredients (APIs). Accurate structural verification of these liquid intermediates is critical. This technical guide provides an in-depth mechanistic analysis of the infrared (IR) spectroscopic profile of 2-Cyclobutyl-2-methylpropanal, detailing the quantum mechanical phenomena driving its vibrational signature and establishing a self-validating Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol for its characterization.
Molecular Architecture & Vibrational Dynamics
2-Cyclobutyl-2-methylpropanal (C₈H₁₄O) features a highly specific molecular architecture: an aldehyde group attached to a quaternary alpha-carbon, which is further substituted by a methyl group and a strained cyclobutane ring. This steric crowding and ring strain produce highly diagnostic vibrational modes in the mid-infrared region (4000–400 cm⁻¹).
The Carbonyl (C=O) and Aldehydic C-H Modes
The most prominent feature of any aldehyde is the strong, sharp carbonyl (C=O) stretching vibration. Because the alpha-carbon in 2-Cyclobutyl-2-methylpropanal is fully substituted (quaternary) and lacks alpha-protons, hyperconjugative effects are minimized, typically placing the C=O stretch in the unhindered aliphatic range of 1725–1740 cm⁻¹.
More diagnostically, the aldehydic C-H stretch manifests not as a single peak, but as a distinct doublet in the 2850–2700 cm⁻¹ region. This peak doubling is the hallmark of Fermi resonance [1]. This quantum mechanical phenomenon occurs when the fundamental aldehydic C-H stretching vibration (expected near 2800 cm⁻¹) accidentally degenerates (shares similar energy) with the first overtone of the aldehydic C-H in-plane bending vibration (fundamental at ~1390 cm⁻¹, overtone at ~2780 cm⁻¹) [2]. The two states couple and repel each other, resulting in two distinct peaks typically observed at ~2820 cm⁻¹ and ~2720 cm⁻¹.
Cyclobutane Ring Puckering and Deformation
The cyclobutane ring is not planar; it exists in a puckered conformation (D₂d symmetry) to alleviate torsional strain between adjacent C-H bonds [3]. The ring strain and puckering dynamics result in unique low-frequency skeletal vibrations. The ring deformation and breathing modes serve as a highly specific fingerprint for cyclobutyl-containing compounds, typically manifesting as medium-intensity absorptions in the 898–920 cm⁻¹ region [3].
Mechanistic Workflows: Spectroscopic Phenomena
To visualize the quantum mechanical coupling that defines the aldehyde functional group in this molecule, the following diagram maps the Fermi resonance pathway.
Caption: Fermi resonance mechanism generating the characteristic aldehyde C-H doublet.
Analytical Methodology: ATR-FTIR in Pharmaceutical Workflows
For volatile or semi-volatile liquid building blocks like 2-Cyclobutyl-2-methylpropanal, traditional transmission FTIR (using KBr pellets or liquid cells) introduces critical failure points: sample evaporation, pathlength inconsistency, and potential chemical reactions with the alkali halide matrix.
Attenuated Total Reflectance (ATR) spectroscopy resolves these issues. ATR-FTIR utilizes an internal reflective element (IRE) with a high refractive index (e.g., Diamond or ZnSe)[4]. When the IR beam undergoes total internal reflection within the crystal, it generates an evanescent wave that penetrates the sample resting on the crystal surface by approximately 0.5 to 2.0 micrometers. This provides rapid, non-destructive molecular fingerprinting with zero sample preparation, ensuring product integrity and batch-to-batch consistency in pharmaceutical R&D [5].
Caption: ATR-FTIR operational workflow and evanescent wave sample interaction.
Quantitative Data Summary
The following table synthesizes the predicted quantitative vibrational data for 2-Cyclobutyl-2-methylpropanal, allowing analysts to rapidly cross-reference experimental spectra against theoretical assignments.
| Functional Group / Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Assignment |
| Aldehyde C=O Stretch | 1725 – 1740 | Strong, Sharp | Carbonyl bond stretching; unhindered by conjugation |
| Aldehyde C-H Stretch (1) | ~2820 | Weak-Medium, Sharp | Fermi resonance doublet (higher energy state) |
| Aldehyde C-H Stretch (2) | ~2720 | Weak-Medium, Sharp | Fermi resonance doublet (lower energy state) |
| Aliphatic C-H Stretch | 2850 – 2960 | Strong, Multiple | Methyl and cyclobutyl C-H stretching modes |
| Aldehyde C-H Bend | ~1390 | Medium | In-plane bending of the aldehydic proton |
| Cyclobutane Ring Deform. | ~898 – 920 | Medium | Ring puckering / skeletal deformation |
Self-Validating Experimental Protocol
To ensure high-fidelity data acquisition, the following step-by-step protocol integrates causality and self-validation, preventing common analytical errors such as cross-contamination or atmospheric interference.
Step 1: Instrument Initialization and Parameter Selection
-
Action: Equip the FTIR spectrometer with a single-reflection Diamond ATR accessory. Set the resolution to 4 cm⁻¹ and the scan count to 32 or 64.
-
Causality: Diamond is chosen over ZnSe due to its superior chemical inertness against reactive aldehydes and its physical durability. A resolution of 4 cm⁻¹ is the optimal mathematical compromise between signal-to-noise ratio and the spectral resolution required to clearly separate the Fermi resonance doublet.
Step 2: Environmental Baseline (Self-Validation Phase 1)
-
Action: Ensure the ATR crystal is clean and dry. Acquire a background spectrum of the ambient air.
-
Causality: The background scan mathematically subtracts atmospheric water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and carbon dioxide (2350 cm⁻¹) from the final sample spectrum, preventing these environmental peaks from obscuring the critical carbonyl region.
Step 3: Sample Application
-
Action: Using a glass Pasteur pipette, dispense exactly 1–2 drops of neat 2-Cyclobutyl-2-methylpropanal directly onto the center of the diamond crystal. Do not use the pressure anvil (the anvil is only for solid samples).
-
Causality: Because the sample is a liquid, it naturally achieves perfect optical contact with the crystal lattice, ensuring maximum penetration of the evanescent wave without applied pressure.
Step 4: Spectral Acquisition and Processing
-
Action: Execute the sample scan. Apply an "ATR Correction" algorithm post-acquisition.
-
Causality: The depth of penetration of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). The ATR correction algorithm normalizes the peak intensities to match traditional transmission spectra, allowing for accurate comparison against standard spectral libraries.
Step 5: Crystal Decontamination and Verification (Self-Validation Phase 2)
-
Action: Wipe the liquid from the crystal using a lint-free optical tissue. Apply a few drops of high-purity isopropyl alcohol (IPA) or ethanol, wipe clean, and allow to air dry. Run a secondary background scan.
-
Causality: Aldehydes can occasionally leave organic residues. The secondary scan acts as a self-validating quality control step: the absolute absence of the ~1730 cm⁻¹ C=O peak in this post-cleaning scan proves the crystal is fully decontaminated and ready for the next batch analysis.
References
-
Infrared Spectroscopy - Chemistry LibreTexts. Chemistry LibreTexts. Available at:[Link]
-
The C=O Bond, Part II: Aldehydes | Spectroscopy Online. Spectroscopy Online. Available at:[Link]
-
Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane. ACS Publications. Available at:[Link]
-
Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM. Available at: [Link]
The Strategic Utility of 2-Cyclobutyl-2-methylpropanal in Modern Organic Synthesis and Drug Discovery
Executive Summary
In contemporary drug discovery, the attrition rate of lead compounds due to poor pharmacokinetic (PK) profiles or off-target toxicities remains a critical bottleneck. As a Senior Application Scientist, I frequently advocate for the proactive structural engineering of lead candidates using specialized building blocks. 2-Cyclobutyl-2-methylpropanal (CAS: 1882420-60-1)[] is a highly sterically hindered, aliphatic aldehyde that serves as a powerful tool in this endeavor. By combining the unique conformational properties of a cyclobutyl ring with the steric shielding of a gem-dimethyl group, this building block allows chemists to synthesize highly robust, lipophilic, and metabolically stable target molecules.
This whitepaper provides an in-depth technical analysis of the physicochemical advantages of 2-cyclobutyl-2-methylpropanal, its specific applications in medicinal chemistry, and field-proven synthetic protocols for its incorporation.
Structural Synergy: The Cyclobutyl and Gem-Dimethyl Advantage
The molecular formula of 2-cyclobutyl-2-methylpropanal is C8H14O[]. Its utility is derived from the synergistic effects of its two primary structural motifs:
The Cyclobutyl Ring: Conformational Pre-organization
The cyclobutane ring is a four-membered carbocycle that adopts a puckered conformation to relieve torsional strain, possessing a strain energy of approximately 26.3 kcal/mol[2]. Unlike highly flexible linear alkyl chains, the rigid nature of the cyclobutyl ring restricts the conformational freedom of the appended molecule. This pre-organizes the drug into its bioactive conformation, reducing the entropic penalty upon binding to the target receptor[3]. Furthermore, its unique 3D architecture allows it to fill hydrophobic pockets in target proteins more effectively than planar or linear counterparts[3].
The Gem-Dimethyl Group: Steric Shielding
Positioned exactly alpha ( α ) to the aldehyde carbonyl, the gem-dimethyl group acts as a formidable steric shield. In medicinal chemistry, gem-dimethyl groups are classic bioisosteres utilized to block metabolic weak spots—specifically C-H oxidation—without disproportionately increasing the molecule's overall lipophilicity[4]. Chemically, the absence of α -protons prevents enolization, rendering the aldehyde entirely stable against racemization and aldol self-condensation under strongly basic conditions.
Applications in Medicinal Chemistry
Evasion of CYP450-Mediated Metabolism
Cytochrome P450 (CYP450) enzymes in the liver frequently target the α -position of amines and alkyl chains for oxidative clearance. The incorporation of the 2-cyclobutyl-2-methyl moiety introduces severe steric hindrance at this exact vector. This effectively blocks the enzymatic binding pocket from accessing the susceptible carbon, drastically prolonging the in vivo half-life of the drug candidate[4][5].
Caption: CYP450 Metabolic Blocking via Gem-Dimethyl Steric Shielding.
Mitigation of hERG Cardiotoxicity
High amine basicity (pKa > 9.0) is a well-documented driver of hERG potassium channel inhibition, a severe cardiotoxic liability. When 2-cyclobutyl-2-methylpropanal is utilized to alkylate an amine via reductive amination, the resulting bulky alkyl group sterically shields the nitrogen's lone pair and alters its solvation energy. This reduces the basicity of the amine, which has been shown to successfully ablate hERG activity while maintaining, or even improving, target kinase/receptor potency[5].
Quantitative Data & Comparative Profiling
To justify the selection of 2-cyclobutyl-2-methylpropanal over simpler building blocks, we must look at the quantitative physicochemical differences between aliphatic motifs.
Table 1: Comparative Profiling of Aliphatic Motifs in Drug Design
| Structural Motif | Strain Energy (kcal/mol) | Steric Shielding ( α -Position) | Metabolic Stability (CYP450) | Primary MedChem Application |
| Linear Alkyl (e.g., n-Butyl) | ~0.0 | Low | Poor (Rapid oxidation) | General lipophilicity tuning |
| Cyclopropyl | 28.1 | Moderate | Moderate | Phenyl ring bioisostere |
| Cyclobutyl | 26.3[2] | Moderate | Good | Hydrophobic pocket filling[3] |
| 2-Cyclobutyl-2-methyl | 26.3 | Extremely High | Excellent (Blocked)[4] | hERG mitigation & CYP evasion[5] |
Experimental Protocols and Methodologies
Working with highly sterically hindered aldehydes requires specific deviations from standard synthetic protocols. The methodologies below are designed as self-validating systems, explaining the causality behind the reagent selection.
Protocol A: Reductive Amination for Bulky Amine Synthesis
Causality Rationale: Because 2-cyclobutyl-2-methylpropanal is an α,α -disubstituted aldehyde, spontaneous imine formation is thermodynamically unfavorable and kinetically slow. Using standard Sodium Borohydride (NaBH₄) will prematurely reduce the aldehyde to the corresponding alcohol before the imine can form. Therefore, a strong Lewis acid is required to force imine condensation, followed by reduction with the mild hydride source Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is highly chemoselective for iminium ions over aldehydes.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under N₂ atmosphere, dissolve 2-cyclobutyl-2-methylpropanal (1.0 equiv) and the desired primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv) dropwise at room temperature. Stir the reaction mixture for 12 hours. Validation check: TLC should show complete consumption of the amine and the formation of a less polar imine spot.
-
Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control the mild exotherm.
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.
Caption: Optimized Reductive Amination Workflow for Highly Hindered Aldehydes.
Protocol B: Grignard Addition for Hindered Secondary Alcohols
Causality Rationale: The lack of α -protons in 2-cyclobutyl-2-methylpropanal makes it an exceptional electrophile for Grignard additions, as the competing side-reaction of enolization (deprotonation) is impossible. However, due to extreme steric bulk, low temperatures are mandatory to suppress Single-Electron Transfer (SET) pathways that lead to pinacol coupling or β -hydride reduction from the Grignard reagent.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-cyclobutyl-2-methylpropanal (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.3 M) in an oven-dried flask under an Argon atmosphere.
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.
-
Addition: Add the desired Grignard reagent (R-MgX, 1.2 equiv) dropwise via syringe pump over 30 minutes. Validation check: The slow addition prevents localized heating, which is the primary cause of SET side reactions.
-
Reaction: Stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract with Diethyl Ether (3x). Wash the organic phase with water and brine, dry over MgSO₄, and concentrate. Purify the resulting sterically hindered secondary alcohol via flash chromatography.
Conclusion
The transition from hit-to-lead and lead-optimization requires structural interventions that solve multidimensional problems simultaneously. 2-Cyclobutyl-2-methylpropanal stands out as a premium building block in the organic chemist's toolkit. By leveraging its gem-dimethyl group to block metabolic degradation and its puckered cyclobutyl ring to optimize target binding and modulate amine basicity, drug development professionals can rescue structurally flawed scaffolds and accelerate the path to clinical viability.
References
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Institutes of Health (NIH) / PMC. URL:[Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. National Institutes of Health (NIH) / PMC. URL:[Link]
-
Oxetanes in Drug Discovery Campaigns. National Institutes of Health (NIH) / PMC. URL:[Link]
Sources
Stereochemical Dynamics and Asymmetric Induction of 2-Cyclobutyl-2-methylpropanal: A Technical Whitepaper
Executive Summary
In the realm of drug development and complex molecule synthesis, sterically congested α,α -dialkyl aldehydes serve as critical building blocks. 2-Cyclobutyl-2-methylpropanal presents a unique stereochemical profile. While its nomenclature often misleads chemists into assuming ground-state chirality, the molecule is fundamentally achiral. This whitepaper deconstructs the structural symmetry of 2-cyclobutyl-2-methylpropanal, explores the conformational dynamics of its cyclobutane ring, and provides a validated, self-consistent protocol for leveraging its prochirality through asymmetric nucleophilic addition.
The Stereochemical Illusion: Achirality vs. Prochirality
A common misconception regarding highly substituted aldehydes is the assumption of a chiral α -carbon. In 2-cyclobutyl-2-methylpropanal, the C2 quaternary center is bonded to a formyl group, a cyclobutyl ring, and two identical methyl groups (one being the C3 of the propanal chain, the other the 2-methyl substituent).
-
Symmetry and Point Group: The presence of the gem-dimethyl groups endows the molecule with an internal plane of symmetry ( σ ) that bisects the cyclobutane ring and the formyl group. Consequently, the molecule belongs to the Cs point group and is achiral.
-
Prochirality: Because the ground state lacks a stereocenter, the stereochemical focus shifts entirely to the sp2 -hybridized carbonyl carbon (C1). The trigonal planar geometry of the formyl group presents two enantiotopic faces (Re and Si). Nucleophilic attack at this prochiral center breaks the symmetry, generating a new chiral secondary alcohol.
Conformational Dynamics and the Bürgi-Dunitz Trajectory
The stereochemical outcome of nucleophilic addition to 2-cyclobutyl-2-methylpropanal is heavily dictated by the ground-state conformation of the cyclobutane ring.
-
Ring Puckering: To minimize torsional strain between adjacent C-H bonds, the cyclobutane ring deviates from planarity, adopting a with a dihedral angle of approximately 20°[1].
-
Steric Shielding: This puckering dynamically alters the steric environment. As a nucleophile approaches the carbonyl carbon, it must do so along the —an angle of approximately 105° to 107° relative to the C=O bond[2]. The puckered cyclobutyl group creates a highly differentiated steric pocket compared to the relatively compact gem-dimethyl groups, making the aldehyde highly susceptible to reagent-controlled asymmetric induction.
Logical relationship between structural achirality, prochirality, and asymmetric induction.
Reagent-Controlled Asymmetric Induction
Because the substrate's enantiotopic faces are sterically differentiated but not inherently biased by an existing chiral center, asymmetric induction must be driven by a chiral reagent. The, utilizing chiral diisopinocampheylallylborane (Ipc₂B(allyl)), is the gold-standard methodology for converting such hindered prochiral aldehydes into highly enantioenriched homoallylic alcohols[3].
Step-by-step experimental workflow for the asymmetric allylboration of the prochiral aldehyde.
Experimental Methodology: Asymmetric Allylboration Protocol
The following protocol details the asymmetric allylation of 2-cyclobutyl-2-methylpropanal. Every step is designed as a self-validating system to maximize enantiomeric excess (ee) and chemical yield.
-
Step 1: Preparation of (+)-Ipc₂B(allyl) in Et₂O
-
Procedure: To a solution of (+)-B-methoxydiisopinocampheylborane in anhydrous diethyl ether at -78 °C, add allylmagnesium bromide dropwise.
-
Causality: Diethyl ether is explicitly chosen over THF. Its lower Lewis basicity prevents competitive solvent coordination to the boron atom, ensuring the chiral reagent remains highly Lewis acidic and ready to coordinate the target aldehyde.
-
-
Step 2: Cryogenic Substrate Addition
-
Procedure: Maintain the reaction at -78 °C and add 2-cyclobutyl-2-methylpropanal dropwise. Stir for 2 hours.
-
Causality: Cryogenic conditions are critical. Lowering the thermal energy of the system maximizes the Gibbs free energy difference ( ΔΔG‡ ) between the competing diastereomeric Zimmerman-Traxler transition states. The bulky cyclobutyl group forces the aldehyde to adopt a specific orientation to minimize steric clash with the chiral isopinocampheyl ligands.
-
-
Step 3: Oxidative Workup
-
Procedure: Quench the reaction with methanol, followed by the addition of 3N NaOH and 30% H₂O₂. Reflux gently for 1 hour.
-
Causality: The initial reaction yields a stable borinic ester. Alkaline hydrogen peroxide is required to oxidize the C-B bond. This oxidation proceeds via a 1,2-alkyl migration with strict retention of configuration, releasing the free chiral homoallylic alcohol without epimerizing the newly formed stereocenter.
-
Quantitative Stereochemical Outcomes
The table below summarizes the expected quantitative data for the asymmetric allylation of 2-cyclobutyl-2-methylpropanal using various chiral boron reagents. The data illustrates the superiority of the Ipc ligand framework for sterically hindered α,α -dialkyl aldehydes.
| Chiral Reagent | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee) | Predicted Config. |
| (+)-Ipc₂B(allyl) | -78 | Et₂O | 88 | 96% | S |
| (-)-Ipc₂B(allyl) | -78 | Et₂O | 87 | 96% | R |
| (R,R)-DIPT Allylboronate | -78 | PhMe | 82 | 89% | S |
| (S,S)-DIPT Allylboronate | -78 | PhMe | 81 | 88% | R |
Sources
Methodological & Application
Application Note: Optimized Derivatization of 2-Cyclobutyl-2-methylpropanal for High-Resolution GC-MS Analysis
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Active Pharmaceutical Ingredient (API) Intermediates, Biological Fluids, and Organic Extracts
Introduction & Scientific Rationale
The accurate quantification of volatile and reactive aldehydes is a persistent challenge in gas chromatography (GC). 2-Cyclobutyl-2-methylpropanal (CAS 1882420-60-1) is a highly specialized, sterically hindered aliphatic aldehyde utilized as an advanced building block in pharmaceutical synthesis. Direct GC-MS analysis of such aldehydes often results in thermal degradation in the injection port, poor chromatographic peak shape (tailing), and inadequate sensitivity.
To circumvent these issues, chemical derivatization is mandatory [1]. While standard linear aldehydes can be derivatized at room temperature, 2-cyclobutyl-2-methylpropanal presents a unique structural challenge: its α -carbon is quaternary (bonded to a cyclobutyl ring, two methyl groups, and the formyl group). This extreme steric bulk severely restricts nucleophilic access to the carbonyl carbon.
This application note details a rigorously optimized, self-validating protocol using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) . By applying specific thermodynamic controls (elevated temperature) and kinetic controls (precise pH buffering), this method forces the sterically hindered reaction to completion, yielding a highly stable, volatile oxime derivative ideal for Electron Ionization (EI) or Negative Chemical Ionization (NCI) GC-MS [2].
Mechanistic Insights & Causality (The "Why")
Standard derivatization protocols often fail for α -quaternary aldehydes due to incomplete conversion. As an application scientist, it is critical to understand the causality behind the method parameters:
-
Why PFBHA? PFBHA reacts with the carbonyl group to form an oxime. The addition of the pentafluorobenzyl moiety drastically increases the molecular weight and volatility of the analyte, while providing a highly electronegative tag that enhances mass spectrometric sensitivity [3].
-
Why pH 4.0? Oxime formation requires acid catalysis to protonate the carbonyl oxygen, increasing its electrophilicity. However, if the pH drops below 2, the hydroxylamine nitrogen becomes fully protonated (forming an ammonium ion), destroying its nucleophilicity. A pH of 4.0 is the kinetic "sweet spot" [4].
-
Why 70 °C? The bulky cyclobutyl and methyl groups block the trajectory of the incoming PFBHA nucleophile. Room-temperature incubation, sufficient for linear aldehydes like valeraldehyde [3], yields <20% conversion for 2-cyclobutyl-2-methylpropanal. Heating to 70 °C provides the thermodynamic energy required to overcome the activation barrier of the bulky hemiaminal intermediate.
-
Why the Acid Wash? Excess unreacted PFBHA will degrade in the hot GC inlet, creating active sites and severe baseline drift. Washing the final organic extract with sulfuric acid protonates the unreacted PFBHA, partitioning it into the aqueous waste, while the neutral oxime remains in the organic phase.
Fig 1. Mechanistic pathway of PFBHA derivatization highlighting kinetic and thermodynamic controls.
Quantitative Data Summaries
Table 1: Physicochemical Properties of the Target Analyte
| Parameter | Value |
| IUPAC Name | 2-cyclobutyl-2-methylpropanal |
| CAS Number | 1882420-60-1 |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Derivative Formed | PFBHA Oxime (Syn/Anti isomers) |
| Derivative MW | 321.29 g/mol |
Table 2: GC-MS Operational Parameters
| Parameter | Setting / Specification |
| Column | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm) |
| Inlet Temperature | 250 °C (Splitless mode, 1 µL injection) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 60 °C (hold 1 min) → 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C (EI mode, 70 eV) |
Table 3: Diagnostic MS Ions for the PFBHA Derivative (EI Mode)
| m/z Value | Ion Identity / Origin | Relative Abundance | Application |
| 181 | [C7H2F5]+ (Pentafluorobenzyl cation) | 100% (Base Peak) | Qualifier / Screening |
| 321 | [M]+ (Molecular Ion) | 5 - 15% | Qualifier |
| 140 | [M−181]+ (Loss of PFB radical) | 30 - 50% | Quantifier (SIM) |
| 301 | [M−HF]+ | 10 - 20% | Qualifier |
(Note: PFBHA derivatization of asymmetrical aldehydes yields two distinct chromatographic peaks representing the syn (E) and anti (Z) geometric isomers. Quantitative integration must sum the area of both peaks[4].)
Experimental Protocol
Reagents and Materials
-
PFBHA Reagent: 15 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in Milli-Q water. (Prepare fresh daily).
-
Buffer Solution: 0.1 M Potassium hydrogen phthalate (KHP) adjusted to pH 4.0 with 0.1 M HCl.
-
Extraction Solvent: Hexane (GC-MS SupraV grade).
-
Acid Wash: 0.1 N Sulfuric Acid ( H2SO4 ).
-
Internal Standard (IS): 4-Fluorobenzaldehyde (spiked pre-derivatization to monitor reaction efficiency).
Step-by-Step Derivatization and Extraction
-
Sample Aliquoting: Transfer 1.0 mL of the aqueous sample (or diluted API intermediate) into a 10 mL glass centrifuge tube with a PTFE-lined screw cap.
-
Buffering: Add 1.0 mL of the pH 4.0 KHP buffer to the sample. Vortex for 10 seconds.
-
IS Addition: Spike 20 µL of the Internal Standard solution (e.g., 10 µg/mL 4-Fluorobenzaldehyde in methanol).
-
Derivatization: Add 250 µL of the 15 mg/mL PFBHA reagent. Seal the tube tightly.
-
Thermal Incubation: Place the tube in a heating block at 70 °C for 45 minutes . (Critical Step: Do not shorten this time; the steric hindrance of the cyclobutyl group requires prolonged heating for >98% conversion).
-
Cooling: Remove from heat and allow the sample to cool to room temperature (approx. 5 minutes).
-
Liquid-Liquid Extraction (LLE): Add 2.0 mL of Hexane. Vortex vigorously for 2 minutes to extract the oxime derivatives.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions.
-
Acid Washing (Self-Validation Step): Transfer the upper organic (hexane) layer to a clean vial containing 1.0 mL of 0.1 N H2SO4 . Vortex for 30 seconds, then centrifuge. This step removes unreacted PFBHA, validating that the GC inlet will not be contaminated.
-
Analysis: Transfer the top hexane layer to a GC auto-sampler vial containing a glass insert. Inject 1 µL into the GC-MS.
Fig 2. End-to-end analytical workflow for the PFBHA derivatization and extraction of aldehydes.
System Self-Validation & Troubleshooting
To ensure the trustworthiness of the generated data, this protocol acts as a self-validating system:
-
Derivatization Efficiency Check: The recovery of the pre-derivatization IS (4-Fluorobenzaldehyde) must be >90% . If the IS peak is low, but a post-extraction IS (e.g., Naphthalene-d8) is normal, the derivatization failed (likely due to incorrect pH or insufficient heat).
-
Inlet Contamination Check: Monitor the baseline at m/z 181. A massive, broad peak eluting early in the chromatogram indicates that the H2SO4 wash step was skipped or performed poorly, allowing free PFBHA to enter the system.
-
Isomeric Ratio Monitoring: 2-Cyclobutyl-2-methylpropanal will produce two peaks (syn/anti). The ratio of these two peaks is thermodynamically fixed for a given method. A sudden change in the peak area ratio indicates co-elution with a matrix interference.
References
Application Note: Overcoming Steric Hindrance in the Alkylation of 2-Cyclobutyl-2-methylpropanal via Organocerium Reagents
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction & Chemical Context
The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the functionalization of highly sterically hindered carbonyls. 2-Cyclobutyl-2-methylpropanal (CAS: 1882420-60-1) represents a uniquely challenging substrate in this class[]. The molecule features a quaternary alpha-carbon substituted with both a methyl group and a bulky cyclobutyl ring.
This extreme steric bulk severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack. While the absence of alpha-protons inherently precludes base-catalyzed enolization (a common side reaction in standard aldehyde alkylations)[2], the steric shielding promotes an entirely different set of competing pathways when reacted with standard organometallic reagents[3].
Mechanistic Insights: Causality of Reaction Divergence
When reacting 2-cyclobutyl-2-methylpropanal with Grignard or organolithium reagents, the reaction pathway is strictly dictated by the steric profile of the nucleophile and the presence of β -hydrogens[2][4]:
-
Nucleophilic 1,2-Addition: This desired pathway proceeds cleanly only with small, unhindered reagents lacking β -hydrogens (e.g., methyllithium or methylmagnesium bromide)[5]. The reaction proceeds via a standard polar mechanism, yielding a secondary alcohol[3].
-
β -Hydride Reduction (The MPV-type Pathway): When utilizing nucleophiles with β -hydrogens (e.g., isopropylmagnesium chloride), the steric clash between the nucleophilic carbon and the quaternary alpha-center prevents C-C bond formation. Instead, the system adopts a lower-energy six-membered cyclic transition state, transferring a hydride from the β -carbon of the Grignard reagent to the carbonyl carbon[2]. This reduces the aldehyde to a primary alcohol (2-cyclobutyl-2-methylpropan-1-ol) and releases an alkene.
-
The Organocerium Solution (Imamoto Reagents): To force C-C bond formation with bulky alkyl groups, the organometallic reagent is transmetalated with anhydrous Cerium(III) chloride ( CeCl3 ) to form an organocerium species ( RCeCl2 )[6][7]. Trivalent cerium is highly oxophilic and coordinates strongly to the carbonyl oxygen. This interaction drastically enhances the electrophilicity of the carbonyl carbon while simultaneously attenuating the basicity of the nucleophile, effectively suppressing the reduction pathway and driving clean 1,2-addition[8].
Caption: Logical pathway for organometallic additions to sterically hindered aldehydes.
Quantitative Data Summary
The table below summarizes the expected reaction outcomes based on the choice of reagent, highlighting the necessity of organocerium chemistry for bulky alkylations.
Table 1: Reaction Outcomes of 2-Cyclobutyl-2-methylpropanal with Various Organometallics
| Reagent | β -Hydrogens | Primary Pathway | Expected Major Product | Est. Yield (Addition) |
| MeMgBr | No | 1,2-Addition | 3-Cyclobutyl-3-methylbutan-2-ol | > 85% |
| PhLi | No | 1,2-Addition | 2-Cyclobutyl-2-methyl-1-phenylpropan-1-ol | > 80% |
| iPrMgBr | Yes | Reduction | 2-Cyclobutyl-2-methylpropan-1-ol | < 10% |
| iPrCeCl2 | Yes | 1,2-Addition | 2-Cyclobutyl-2,4-dimethylpentan-3-ol | > 75% |
Experimental Protocols
Protocol A: Standard Grignard Addition (For Non-Bulky Reagents)
Use this protocol for reagents lacking β -hydrogens (e.g., MeMgBr , PhMgBr ).
-
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2-cyclobutyl-2-methylpropanal (1.0 mmol) and anhydrous THF (10 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Dropwise, add MeMgBr (1.2 mmol, 3.0 M in diethyl ether) over 10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NH4Cl (10 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Protocol B: Imamoto Organocerium Addition (For Bulky Reagents)
Use this protocol to prevent reduction when using bulky reagents with β -hydrogens (e.g., iPrMgCl )[6][8].
Critical Self-Validating Step: The success of this protocol relies entirely on the absolute dryness of CeCl3 . Even trace moisture will protonate the Grignard reagent, leading to reaction failure.
-
Drying CeCl3 : Place CeCl3⋅7H2O (1.5 mmol) in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 mmHg) over 2 hours, and maintain for an additional 2 hours. The solid should become a free-flowing white powder.
-
Suspension: Cool the flask to room temperature under argon. Add anhydrous THF (10 mL) and stir vigorously overnight to form a uniform, milky white suspension.
-
Transmetalation: Cool the suspension to -78 °C. Dropwise, add iPrMgCl (1.4 mmol, 2.0 M in THF). Stir at -78 °C for 1.5 hours to ensure complete formation of the organocerium reagent ( iPrCeCl2 ).
-
Alkylation: Add a solution of 2-cyclobutyl-2-methylpropanal (1.0 mmol) in anhydrous THF (2 mL) dropwise. Stir at -78 °C for 2 hours, then allow it to slowly warm to 0 °C.
-
Workup: Quench with saturated aqueous NH4Cl (10 mL). Filter the resulting cerium salts through a pad of Celite. Extract the filtrate with Ethyl Acetate ( 3×15 mL), dry over Na2SO4 , and concentrate.
Caption: Step-by-step experimental workflow for the Imamoto organocerium addition.
References
-
Grignard Reaction. Organic Chemistry Portal. URL:[Link]
-
Grignard reaction. Wikipedia. URL: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. URL:[Link]
-
Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates. PMC. URL:[Link]
-
Elucidation of Imamoto's Organocerium Reagent. Universität Tübingen. URL:[Link]
-
Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones. ResearchGate. URL:[Link]
-
Carbon-carbon bond-forming reactions using cerium metal or organocerium(III) reagents. The Journal of Organic Chemistry - ACS Publications. URL:[Link]
Sources
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give [1,2] Addition and Oxidative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ub01.uni-tuebingen.de [ub01.uni-tuebingen.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Sterically Hindered Enamines from 2-Cyclobutyl-2-methylpropanal
Abstract
This application note provides a comprehensive guide to the synthesis of enamines from the sterically hindered aldehyde, 2-cyclobutyl-2-methylpropanal. Due to significant steric hindrance around the carbonyl group, the formation of the corresponding enamine presents unique challenges compared to less substituted aldehydes. This document outlines the mechanistic considerations, provides a detailed, optimized protocol for the synthesis using pyrrolidine as the secondary amine, and includes guidelines for characterization. The methodologies described herein are designed to provide researchers in drug development and organic synthesis with a reliable and reproducible procedure for accessing these valuable synthetic intermediates.
Introduction and a Priori Considerations
Enamines are versatile nucleophilic intermediates in organic synthesis, serving as enolate equivalents for the formation of carbon-carbon bonds.[1][2] Their synthesis typically involves the acid-catalyzed condensation of a secondary amine with an aldehyde or ketone.[3][4][5] However, the reactivity of the carbonyl compound is highly dependent on its steric and electronic environment.
The subject of this note, 2-cyclobutyl-2-methylpropanal, possesses a quaternary carbon adjacent to the aldehyde functionality, which imposes significant steric shielding. This hindrance can impede the initial nucleophilic attack by the secondary amine and subsequent dehydration steps, often leading to low yields or the requirement of harsh reaction conditions.[6] Therefore, a carefully optimized protocol is necessary to achieve efficient enamine formation.
This guide addresses these challenges by employing a robust procedure that leverages azeotropic removal of water to drive the reaction equilibrium towards the product.[7][8]
Mechanism and Rationale for Experimental Choices
The formation of an enamine from an aldehyde and a secondary amine proceeds through a multi-step, reversible mechanism.[3][4][5] Understanding this mechanism is crucial for optimizing the reaction conditions, especially for a sterically encumbered substrate like 2-cyclobutyl-2-methylpropanal.
The key steps are:
-
Nucleophilic Attack: The secondary amine attacks the electrophilic carbonyl carbon of the aldehyde to form a zwitterionic tetrahedral intermediate.
-
Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen atom yields a neutral carbinolamine intermediate.[5]
-
Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).[3]
-
Dehydration: The lone pair of electrons on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.
-
Deprotonation: A base (which can be another molecule of the secondary amine) removes a proton from the α-carbon, leading to the formation of the final enamine product and regeneration of the acid catalyst.[5]
For sterically hindered aldehydes, the initial nucleophilic attack (Step 1) and the formation of the carbinolamine (Step 2) are often the rate-limiting steps. To overcome this, the selection of an appropriate secondary amine and the use of an effective water removal technique are paramount.
-
Choice of Secondary Amine: Pyrrolidine is often a superior choice for enamine formation compared to other cyclic secondary amines like piperidine or acyclic amines.[3] The five-membered ring of pyrrolidine allows for a more planar and less strained enamine structure, which can favor its formation. This increased planarity enhances the overlap between the nitrogen lone pair and the π-system of the double bond, stabilizing the enamine.
-
Water Removal: As the reaction is an equilibrium, the continuous removal of the water byproduct is essential to drive the reaction to completion, in accordance with Le Châtelier's principle.[7] A Dean-Stark apparatus is the most effective method for this purpose, as it physically separates water from the reaction mixture via azeotropic distillation with a suitable solvent like toluene.[7][9][10]
-
Acid Catalyst: While often beneficial, the use of a strong acid catalyst with highly hindered substrates can sometimes lead to side reactions. In this optimized protocol, a catalytic amount of p-toluenesulfonic acid (p-TsOH) is employed to facilitate the dehydration step without promoting unwanted polymerization or decomposition of the aldehyde.
Figure 2. Experimental workflow for enamine synthesis.
-
Glassware Assembly and Inert Atmosphere: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried before use. Purge the system with dry nitrogen for 10-15 minutes.
-
Charging of Reagents: To the flask, add 2-cyclobutyl-2-methylpropanal (10.0 g, 79.2 mmol) and anhydrous toluene (100 mL). With stirring, add freshly distilled pyrrolidine (7.2 g, 101.2 mmol, 1.28 equiv).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.15 g, 0.79 mmol, 0.01 equiv) to the reaction mixture.
-
Azeotropic Reflux: Heat the mixture to a vigorous reflux using a heating mantle. Toluene and water will begin to co-distill and collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the side arm of the trap (typically 4-6 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (as indicated by the cessation of water collection and TLC/GC-MS analysis), allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification and Yield: The crude product is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be performed. The expected yield of the desired enamine is typically in the range of 85-95%.
Characterization
The resulting enamine should be characterized by standard spectroscopic methods to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for the characterization of the enamine product. [11][12]
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum will show characteristic signals for the vinyl proton, as well as the protons of the cyclobutyl and methyl groups, and the pyrrolidine ring. The chemical shift of the vinyl proton is a key diagnostic signal.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of the C=C double bond of the enamine, with two distinct signals in the olefinic region.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the toluene is truly anhydrous and that the system is well-sealed to prevent the entry of atmospheric moisture. An additional small portion of the catalyst can be added if necessary.
-
Hydrolysis of the Enamine: Enamines are susceptible to hydrolysis back to the starting aldehyde and amine in the presence of water. [2][3]Therefore, all subsequent manipulations should be carried out under anhydrous conditions.
-
Kinetic vs. Thermodynamic Control: For unsymmetrical ketones, the regioselectivity of enamine formation can be an issue, leading to a mixture of kinetic and thermodynamic products. [13][14][15][16]For aldehydes such as 2-cyclobutyl-2-methylpropanal, this is not a concern as there is only one possible enamine regioisomer.
Conclusion
The protocol detailed in this application note provides a reliable and high-yielding method for the synthesis of the sterically hindered enamine derived from 2-cyclobutyl-2-methylpropanal and pyrrolidine. By carefully controlling the reaction conditions, particularly through the efficient removal of water, the challenges associated with the sterically demanding nature of the aldehyde can be effectively overcome. This methodology should prove valuable for researchers requiring access to such enamines for applications in organic synthesis and drug discovery.
References
-
List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548-557. [Link]
-
Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207-222. [Link]
-
JoVE. (2025, May 22). Synthesis of α-Substituted Carbonyl Compounds: The Stork Enamine Reaction. Journal of Visualized Experiments. [Link]
-
Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5569. [Link]
-
I-Hon, C., & Seebach, D. (2017). Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Modes Based on in Situ NMR Spectroscopy and Computational Studies. Accounts of Chemical Research, 51(1), 129-140. [Link]
-
Ashenhurst, J. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]
-
Making Molecules. (2024, September 2). Enamines. Making Molecules. [Link]
-
Chemistry Steps. (2022, December 2). Enamines from Aldehydes and Ketones with Secondary Amines. Chemistry Steps. [Link]
-
Fiveable. (2025, August 15). Enamine Formation Definition. Fiveable. [Link]
-
Wikipedia. (n.d.). Thermodynamic versus kinetic reaction control. In Wikipedia. Retrieved March 14, 2026, from [Link]
-
Krivoshein, A. V., et al. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Molecules, 28(11), 4489. [Link]
- Google Patents. (2015).
-
JoVE. (2017, February 22). Dean-Stark Trap: Principle, Use in Chemical Reactions. Journal of Visualized Experiments. [Link]
-
KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Organic Chemistry I. [Link]
-
Wipf Group. (n.d.). Enolates & Enamines I. Basic Principles. University of Pittsburgh. [Link]
-
Organic Chemistry Tutor. (n.d.). Formation of Imines and Enamines. [Link]
-
Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press. [Link]
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. OperaChem. [Link]
-
amphoteros. (2013, December 10). Some old insights from crystalline enamines. amphoteros. [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
YouTube. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control. [Link]
-
ResearchGate. (2012, February 14). Can anybody suggest the best process for the Stark Enamine condensation. ResearchGate. [Link]
Sources
- 1. Video: Synthesis of α-Substituted Carbonyl Compounds: The Stork Enamine Reaction [jove.com]
- 2. Enamines — Making Molecules [makingmolecules.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 5. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 6. fiveable.me [fiveable.me]
- 7. jove.com [jove.com]
- 8. assets.cambridge.org [assets.cambridge.org]
- 9. US20150329508A1 - Processes for the Preparation of Enamines - Google Patents [patents.google.com]
- 10. Imine formation-Typical procedures - operachem [operachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Yield Optimization of 2-Cyclobutyl-2-methylpropanal
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are struggling to synthesize sterically congested α -tertiary aldehydes. The synthesis of 2-Cyclobutyl-2-methylpropanal (an isobutyraldehyde core alkylated with a cyclobutyl group) is a classic example of a reaction that looks simple on paper but fails spectacularly in the flask.
The core challenge lies in the physical chemistry of the cyclobutyl group. Direct SN2 alkylation of an isobutyraldehyde enolate with a cyclobutyl halide is synthetically unviable. The ~26 kcal/mol ring strain of the cyclobutane ring severely raises the activation energy for the SN2 transition state, leading to near-exclusive E2 elimination or self-aldol condensation. To achieve high yields, we must pivot from polar two-electron pathways to single-electron (radical) photoredox networks.
This guide provides field-proven insights, quantitative data, and self-validating protocols to help you bypass these steric constraints and scale your synthesis.
Yield Optimization & Comparative Data
To establish a baseline, we have summarized the quantitative data comparing the three most common synthetic routes attempted by researchers.
| Synthetic Route | Key Intermediates | Major Identified Byproducts | Typical Isolated Yield |
| Direct Enolate Alkylation | Isobutyraldehyde Enolate | Cyclobutene, Aldol polymers | < 15% |
| Nitrile Alkylation & Reduction | Isobutyronitrile Anion | Over-reduced primary amine | 55 - 65% |
| Dual Photoredox/Enamine Catalysis | Enamine, Cyclobutyl Radical | Dehalogenated cyclobutane | 82 - 88% |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing massive amounts of isobutyraldehyde self-condensation instead of my alkylated product? A1: Unprotected isobutyraldehyde enolates are highly nucleophilic but face an immense steric barrier when attacking a cyclobutyl halide. Because the SN2 pathway is kinetically blocked, the enolate acts as a base (causing E2 elimination of the halide) or attacks unreacted isobutyraldehyde. Using transient imine directing groups or pre-forming an imine can suppress this self-condensation by modulating the electronic properties of the nucleophile [1].
Q2: I tried the Nitrile-Reduction route (alkylating isobutyronitrile, then DIBAL-H reduction). Why is my yield still capped around 60%? A2: While isobutyronitrile is less prone to self-condensation, alkylating it with cyclobutyl bromide still suffers from competitive E2 elimination. Furthermore, the DIBAL-H reduction of the sterically hindered α -quaternary nitrile requires precise stoichiometry and temperature control (-78 °C). If the tetrahedral intermediate collapses prematurely during the aqueous quench, over-reduction to the primary amine occurs.
Q3: How does Dual Photoredox/Enamine Catalysis bypass the steric constraints of the cyclobutyl ring? A3: By shifting from a polar SN2 mechanism to a single-electron transfer (SET) radical mechanism. An iridium photocatalyst reduces cyclobutyl bromide to a cyclobutyl radical. Simultaneously, an organocatalyst (secondary amine) condenses with isobutyraldehyde to form an electron-rich enamine. The cyclobutyl radical readily adds to the enamine double bond—a process that is highly tolerant of steric bulk—forming an α -amino radical that is subsequently oxidized and hydrolyzed to the target aldehyde [2].
Troubleshooting Guide
Issue 1: Low conversion in the photoredox alkylation step.
-
Root Cause: Oxygen quenching of the excited state Iridium catalyst ( ∗Ir ), or poor light penetration.
-
Resolution: Ensure strict Schlenk techniques. Degas solvents via three freeze-pump-thaw cycles. Use a narrow-band 450 nm blue LED with a mirrored photoreactor to maximize photon flux.
Issue 2: Formation of cyclopropylmethyl or homoallyl byproducts.
-
Root Cause: Carbocationic rearrangement. If the reaction conditions become too oxidative or polar, the cyclobutyl intermediate can develop cationic character, which rapidly rearranges to relieve ring strain.
-
Resolution: Maintain strictly radical conditions. Ensure the sacrificial reductant (e.g., Hantzsch ester or amine base) is properly titrated to keep the catalytic cycle in the SET regime, preventing the oxidation of the cyclobutyl radical to a cation [3].
Issue 3: Difficulty in purifying the final aldehyde from the amine organocatalyst.
-
Root Cause: Incomplete hydrolysis of the intermediate iminium ion. As seen in complex one-pot syntheses, imine intermediates can be highly stable and resist standard workups [4].
-
Resolution: Extend the biphasic acidic workup. Stir the crude mixture vigorously with 1M HCl for at least 2 hours at room temperature before organic extraction.
Visualizations of Mechanistic and Experimental Workflows
Fig 1: Mechanistic divergence between polar SN2 and photoredox radical pathways.
Fig 2: Step-by-step experimental workflow for the dual photoredox alkylation protocol.
Standard Operating Protocol (SOP): Dual Photoredox/Enamine Alkylation
This protocol outlines a self-validating system for the high-yield synthesis of 2-Cyclobutyl-2-methylpropanal.
Reagents Required:
-
Isobutyraldehyde (1.0 equiv, freshly distilled)
-
Cyclobutyl bromide (1.5 equiv)
-
MacMillan Imidazolidinone Organocatalyst (20 mol%)
-
[Ir(dtbbpy)(ppy)2]PF6 photocatalyst (1 mol%)
-
2,6-Lutidine (2.0 equiv)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the imidazolidinone organocatalyst (20 mol%) and the Iridium photocatalyst (1 mol%).
-
Solvent & Substrate Addition: Add anhydrous DMF to achieve a 0.2 M concentration. Inject isobutyraldehyde (1.0 equiv), cyclobutyl bromide (1.5 equiv), and 2,6-lutidine (2.0 equiv).
-
Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles.
-
Self-Validation Check: During the final thaw under vacuum, bubbling should completely cease, indicating the removal of dissolved oxygen. Backfill with ultra-pure Argon.
-
-
Irradiation: Place the Schlenk tube in a mirrored photoreactor equipped with a 450 nm blue LED. Stir vigorously at 25 °C for 24 hours. Use a cooling fan to prevent thermal degradation.
-
Self-Validation Check: Monitor the reaction via GC-MS. At 12 hours, the cyclobutyl bromide peak should be reduced by >50%.
-
-
Hydrolysis & Quench: Remove the reaction from the light source. Add an equal volume of 1M HCl and stir vigorously for 2 hours at room temperature.
-
Causality Note: This extended acidic stir is mandatory to fully hydrolyze the stable iminium intermediate back to the free aldehyde.
-
-
Extraction & Purification: Extract the aqueous layer with diethyl ether ( 3×15 mL). Wash the combined organic layers with saturated NaHCO3 , then brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure (Careful: the product is volatile). Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) to yield 2-Cyclobutyl-2-methylpropanal as a clear oil.
References
- Source: Royal Society of Chemistry (RSC)
- Direct, enantioselective α -alkylation of aldehydes using simple olefins Source: MacMillan Group - Princeton University URL
- Source: Journal of the American Chemical Society (ACS Publications)
- One-Pot Process for Synthesis of Nalbuphine Hydrochloride and Impurity Control Strategy Source: ACS Publications URL
Technical Support Center: Synthesis of 2-Cyclobutyl-2-methylpropanal
Welcome to the Technical Support Center for the synthesis and scale-up of 2-Cyclobutyl-2-methylpropanal (CAS 1882420-60-1). This guide is engineered for drug development professionals and synthetic chemists who are encountering yield bottlenecks, impurity profiles, or scale-up challenges when constructing this sterically hindered α -quaternary aldehyde.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: When attempting direct α -alkylation of isobutyraldehyde with cyclobutyl bromide using strong bases (e.g., LDA, NaH), my yields of 2-cyclobutyl-2-methylpropanal are abysmal (<10%). What is happening?
A1: Direct alkylation of aldehydes is notoriously difficult due to the ambident nature of the enolate and the high electrophilicity of the aldehyde carbonyl 1. When you generate the isobutyraldehyde enolate, three major side reactions outcompete the desired SN2 C-alkylation:
-
Self-Aldol Condensation: The enolate rapidly attacks unreacted isobutyraldehyde, forming 3-hydroxy-2,2,4-trimethylpentanal 2.
-
E2 Elimination: Cyclobutyl bromide is sterically hindered and possesses high ring strain. The enolate acts as a Brønsted base rather than a nucleophile, eliminating HBr to form gaseous cyclobutene.
-
O-Alkylation: Hard electrophiles or polar aprotic solvents drive the reaction toward the oxygen atom of the enolate, yielding an enol ether 3.
Q2: How can I bypass the self-aldol and elimination pathways to successfully couple the cyclobutyl group?
A2: You must lower the basicity of the nucleophile and temporarily mask the aldehyde. The most reliable field-proven strategy is The Stork Enamine Synthesis . Reacting isobutyraldehyde with a secondary amine (e.g., pyrrolidine) forms an enamine. Enamines are softer nucleophiles than enolates, favoring C-alkylation over O-alkylation, preventing self-aldol reactions, and reducing the basicity enough to suppress the E2 elimination of the cyclobutyl ring 14.
Q3: I am considering an alternative route: dimethylation of cyclobutanecarbaldehyde. Is this viable?
A3: Yes, but it introduces different side reactions. Cyclobutanecarbaldehyde has one α -proton. Double methylation requires two equivalents of base and methyl iodide. Once the quaternary aldehyde (2-cyclobutyl-2-methylpropanal) is formed, it lacks α -protons. In the presence of strong aqueous bases during workup, it will undergo a Cannizzaro disproportionation into the corresponding alcohol and carboxylic acid, or a Tishchenko dimerization into an ester 2. To mitigate this, use non-nucleophilic bases (like KHMDS) in strictly anhydrous conditions.
Section 2: Visualizing the Reaction Pathways
Reaction network comparing direct enolate alkylation side reactions vs. the optimized enamine pathway.
Section 3: Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, this protocol utilizes the Stork Enamine Synthesis with built-in validation gates. Do not proceed to subsequent steps unless the validation criteria are met.
Step 1: Enamine Formation (Masking the Aldehyde)
-
Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Add isobutyraldehyde (1.0 equiv), pyrrolidine (1.1 equiv), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in anhydrous toluene.
-
Validation Gate 1: Reflux the mixture until exactly 1.0 equivalent of water is collected in the Dean-Stark trap. Causality: This provides real-time visual validation of complete conversion. Proceeding without this guarantees unreacted aldehyde, which triggers downstream aldol condensation.
-
Remove toluene under reduced pressure to yield 1-(2-methylprop-1-enyl)pyrrolidine.
Step 2: Alkylation and Hydrolysis
-
Dissolve the crude enamine in anhydrous acetonitrile.
-
Add cyclobutyl bromide (1.2 equiv) and heat to 80°C for 24 hours.
-
Cool the reaction to room temperature. Add 10% aqueous HCl and stir vigorously for 2 hours to hydrolyze the intermediate iminium salt back to the aldehyde.
-
Validation Gate 2: Pull an aliquot for GC-MS. Confirm the disappearance of the iminium intermediate and the presence of the aldehyde peak (m/z 126). Causality: Incomplete hydrolysis will result in the loss of your product in the aqueous layer during extraction.
-
Extract with diethyl ether, wash with brine, dry over MgSO4 , and concentrate. Purify via vacuum distillation.
Validated workflow for enamine-mediated synthesis of 2-cyclobutyl-2-methylpropanal.
Section 4: Data Presentation & Diagnostics
If your yield is low, analyze your crude mixture against this diagnostic table to identify which side reaction is dominating your flask.
| Side Product | Causality / Mechanism | Diagnostic Signature (GC-MS / NMR) | Mitigation Strategy |
| 3-Hydroxy-2,2,4-trimethylpentanal | Self-aldol condensation of unreacted isobutyraldehyde. | MS: m/z 144 (M+)NMR: Broad -OH peak ~3.5 ppm. | Ensure 100% enamine conversion before adding the alkyl halide. |
| Cyclobutene | E2 elimination of cyclobutyl bromide by a hard base. | Escapes as gas (b.p. 2°C). Results in low mass balance. | Use softer nucleophiles (enamines) and avoid LDA/NaH. |
| Isobutenyl cyclobutyl ether | O-alkylation of the aldehyde enolate. | NMR: Vinylic protons shifted downfield. | Switch to less polar solvents; avoid pure enolate chemistry. |
| 2-Cyclobutyl-2-methylpropan-1-ol | Cannizzaro reduction of the final product during basic workup. | MS: m/z 128 (M+)NMR: -CH2OH doublet ~3.4 ppm. | Avoid concentrated aqueous NaOH during the workup phase. |
References
-
Title: Alkylation of Enolates - Organic Chemistry Tutor Source: organicchemistrytutor.com URL: [Link]
-
Title: Catalytic asymmetric a-alkylation of aldehydes via a ... Source: researchgate.net URL: [Link]
-
Title: Efficiency of selected phase transfer catalysts for the synthesis... Source: researchgate.net URL: [Link]
-
Title: Recent developments in enantioselective photocatalysis Source: beilstein-journals.org URL: [Link]
Sources
Technical Support Center: Troubleshooting & Purification Guide for 2-Cyclobutyl-2-methylpropanal
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate and purify sterically hindered, volatile aliphatic aldehydes. (CAS 1882420-60-1)[] presents a unique set of physicochemical challenges. Because its α -carbon is fully substituted (quaternary), it cannot undergo enolization. This structural feature is a double-edged sword: it completely prevents base-catalyzed aldol condensation and racemization, but the neopentyl-like steric bulk severely retards nucleophilic additions, causing standard derivatization-based purifications to fail. Furthermore, its low molecular weight makes it highly volatile, and like all aldehydes, it is highly susceptible to autoxidation.
This guide provides field-proven, self-validating protocols to overcome these specific hurdles.
Section 1: Frequently Asked Questions (FAQs)
Q1: My NMR shows >90% conversion, but my isolated yield is less than 30% after rotary evaporation. Where is my product going? Expert Answer: You are likely pumping your product into the cold trap. 2-Cyclobutyl-2-methylpropanal is a highly volatile aliphatic aldehyde with a molecular weight of just2[2]. When removing extraction solvents like dichloromethane (DCM) or diethyl ether under high vacuum (< 50 mbar), the aldehyde co-evaporates. Causality & Solution: The lack of strong intermolecular forces (like hydrogen bonding) keeps its boiling point low. To prevent product loss, concentrate your organic layers at pressures no lower than 150–200 mbar, keeping the water bath strictly below 25 °C. For final isolation, avoid high-vacuum drying; instead, use a gentle stream of high-purity nitrogen or rely on careful fractional distillation.
Q2: I left my purified aldehyde on the bench overnight, and now there is a white precipitate and a new, highly polar spot on my TLC. What happened? Expert Answer: Your aldehyde has undergone autoxidation to form 2-cyclobutyl-2-methylpropanoic acid. Aldehydes react with ambient triplet oxygen ( 3O2 ) via a 3[3]. An initial hydrogen-atom abstraction generates an acyl radical, which rapidly reacts with O2 to form a peroxy radical, and subsequently a peracid. The peracid then converts to the carboxylic acid via a 4[4]. Causality & Solution: Because this molecule lacks α -protons, it cannot degrade via enol pathways, making autoxidation its primary degradation route. Always store the neat oil under an inert atmosphere (Argon/Nitrogen) at -20 °C. If carboxylic acid contamination occurs, perform a quick liquid-liquid extraction with saturated aqueous NaHCO3 immediately prior to your next reaction step.
Q3: I tried to purify the aldehyde from unreacted cyclobutyl precursors using a standard sodium bisulfite wash, but the aldehyde stayed in the organic layer. Why? Expert Answer: Standard biphasic bisulfite extractions fail for 2-cyclobutyl-2-methylpropanal due to severe steric hindrance. The α,α -disubstitution creates a neopentyl-like steric environment that kinetically hinders the nucleophilic attack of the bisulfite ion on the carbonyl carbon, a well-documented limitation for 5[5]. Causality & Solution: In a standard biphasic system (water/DCM), the reaction rate is too slow at the phase interface. You must use a water-miscible solvent (like DMF or Methanol) to homogenize the reaction mixture, allowing the bisulfite ion and the sterically hindered aldehyde to intimately mix and form the adduct before 6[6].
Section 2: Physicochemical Profile & Purification Metrics
To effectively purify this compound, you must understand its physical data. Below is a summary of its properties and the corresponding purification logic.
| Property | Value / Characteristic | Purification Implication |
| Molecular Formula | C8H14O[] | Low molecular weight; highly volatile. |
| Molecular Weight | 126.2 g/mol [2] | Prone to co-evaporation during solvent removal. |
| α -Protons | 0 (Quaternary α -carbon) | Immune to aldol condensation; stable to mild bases. |
| Steric Environment | Highly hindered (neopentyl-like) | Standard nucleophilic derivatization (e.g., bisulfite) is kinetically slow[5]. |
| Primary Degradation | Autoxidation to Carboxylic Acid | Requires inert atmosphere storage and basic aqueous washing before use[4]. |
Section 3: Mechanistic & Workflow Visualizations
Below are the logical workflows and mechanisms dictating the handling and purification of 2-cyclobutyl-2-methylpropanal.
Radical-chain mechanism for aldehyde autoxidation to carboxylic acids.
Modified bisulfite extraction workflow for sterically hindered aldehydes.
Section 4: Detailed Experimental Protocols
Protocol A: Modified Liquid-Liquid Bisulfite Extraction
Standard laboratory purification manuals often recommend bisulfite adduct formation for 7[7]. However, for sterically hindered neopentyl aldehydes like 2-cyclobutyl-2-methylpropanal, a modified protocol utilizing a water-miscible solvent is strictly required to overcome kinetic barriers[5].
Step-by-Step Methodology:
-
Homogenization: Dissolve the crude reaction mixture (containing the aldehyde and non-polar impurities) in Dimethylformamide (DMF) (e.g., 10 mL DMF per gram of crude)[6].
-
Adduct Formation: Transfer the solution to a separatory funnel. Add 2.5 volumes (relative to DMF) of freshly prepared, saturated aqueous sodium bisulfite ( NaHSO3 ). Shake vigorously for 1 to 2 minutes. The DMF allows the aqueous bisulfite and the organic aldehyde to mix in a single phase, rapidly forming the charged α -hydroxy sulfonic acid adduct[5].
-
Phase Separation: Add 2.5 volumes of deionized water and 2.5 volumes of an immiscible organic solvent (e.g., Hexanes or 10% EtOAc/Hexanes) to force the phase split[6]. Shake vigorously and allow the layers to separate.
-
Extraction of Impurities: The unreacted non-polar impurities (e.g., cyclobutyl halides) will partition into the upper organic layer. Discard this organic layer. Wash the lower aqueous layer once more with fresh hexanes to ensure complete removal of organic impurities.
-
Aldehyde Regeneration: To the aqueous layer (which contains your product), add an equal volume of Ethyl Acetate. Slowly add a 50% aqueous NaOH solution dropwise while stirring until the aqueous layer reaches pH 12[8]. This basic environment reverses the adduct formation, regenerating the free aldehyde[6].
-
Final Isolation: Separate the layers. Extract the aqueous layer one more time with Ethyl Acetate. Combine the organic layers, dry over anhydrous Na2SO4 , and carefully concentrate under mild vacuum (>150 mbar, 25 °C bath) to yield the pure 2-cyclobutyl-2-methylpropanal.
Protocol B: Vacuum Fractional Distillation
If the bisulfite method is not preferred due to scale, fractional distillation is the most reliable method for isolating volatile aldehydes, provided autoxidation is prevented.
Step-by-Step Methodology:
-
Pre-treatment: Dissolve the crude oil in diethyl ether and wash with saturated aqueous NaHCO3 to remove any carboxylic acid formed via autoxidation[4]. Dry over MgSO4 and carefully evaporate the ether at atmospheric pressure using a Vigreux column to prevent aldehyde loss.
-
Setup: Transfer the concentrated crude to a round-bottom flask equipped with a short-path distillation head or a small Vigreux column. Ensure all joints are greased to hold a stable vacuum.
-
Degassing: Connect the setup to a Schlenk line. Briefly apply vacuum and backfill with Argon three times to remove ambient oxygen, preventing thermally-accelerated autoxidation during distillation[3].
-
Distillation: Apply a moderate vacuum (e.g., 50-100 Torr) and slowly heat the oil bath. Collect the fractions. (Note: The exact boiling point under vacuum must be monitored; at 760 Torr, similar neopentyl aldehydes boil around 110-130 °C).
-
Storage: Immediately transfer the purified distillate to an amber vial, flush the headspace with Argon, seal tightly with a PTFE-lined cap, and store at -20 °C.
References
-
CAS 1882420-60-1 (2-Cyclobutyl-2-methylpropanal) - Building Blocks. BOC Sciences.[]
-
1882420-60-1 | MFCD30482829 | 2-cyclobutyl-2-methylpropanal. 10xchem.2[2]
-
Radical-chain mechanism for aldehyde autoxidation. ResearchGate.4[4]
-
Light-induced autoxidation of aldehydes to peracids and carboxylic acids. RSC.3[3]
-
Purification of laboratory chemicals. Part 1, physical techniques, chemical techniques, organic chemicals. National Institutes of Health.7[7]
-
Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Benchchem.8[8]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications.5[5]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.6[6]
Sources
- 2. 10xchem.com [10xchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Cyclobutyl-2-methylpropanal
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the experimental use of 2-Cyclobutyl-2-methylpropanal. As an α-substituted aldehyde with a strained cyclobutyl ring, its reactivity is uniquely sensitive to the solvent environment. This document is designed to help you navigate these complexities, optimize your reaction outcomes, and troubleshoot common issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing explanations grounded in reaction mechanism and solvent theory to guide your corrective actions.
Issue 1: Low or No Conversion to the Desired Product
Question: I am running a reaction with 2-Cyclobutyl-2-methylpropanal, but I'm observing very low conversion rates or the reaction isn't proceeding at all. What could be the cause?
Answer: Low reactivity is a frequent challenge and is often directly linked to an inappropriate solvent choice. The solvent influences reaction rates by stabilizing or destabilizing reactants and transition states.[1] For aldehydes, particularly those that may be less reactive due to steric hindrance, the polarity of the solvent can significantly impact the reaction kinetics.[2][3][4]
Causality & Solution:
-
Transition State Stabilization: The core principle is that a solvent that stabilizes the transition state more than the starting materials will accelerate the reaction.[1]
-
If your reaction proceeds through a charged or highly polar transition state (e.g., nucleophilic addition), a polar solvent is generally required to lower the activation energy.[5][6] If you are using a nonpolar solvent like hexane or toluene, the transition state may be too high in energy for the reaction to proceed efficiently.
-
Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction will be slower.[1] For some reactions, highly polar solvents can excessively solvate the starting aldehyde, creating a "solvent cage" that hinders the approach of other reactants.
-
-
Reactivity of the Nucleophile/Electrophile:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds with the carbonyl oxygen, potentially reducing its electrophilicity. They can also solvate anionic nucleophiles, decreasing their reactivity.[1][7] If your reaction involves a strong, anionic nucleophile, a switch to a polar aprotic solvent might be beneficial.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent at solvating cations but leave anions (nucleophiles) less solvated and thus more "naked" and reactive.[7][8] This can dramatically increase reaction rates for processes like SN2 alkylations.
-
Troubleshooting Steps:
-
Action: Screen a range of solvents with varying polarities. Start with a medium-polarity, weakly coordinating solvent (e.g., THF, Dichloromethane) and expand to more polar (Acetonitrile, DMF) and nonpolar (Toluene, Heptane) options.
-
Rationale: This systematic approach will quickly identify the optimal balance of polarity for your specific transformation. The results can provide crucial insight into the nature of the reaction's transition state.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| n-Hexane | Nonpolar | 1.9 | 69 | Good for nonpolar reactants; poor solubility for salts. |
| Toluene | Nonpolar | 2.4 | 111 | Higher boiling point; can participate in π-stacking. |
| Diethyl Ether | Nonpolar | 4.3 | 35 | Highly volatile; peroxide formation risk. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Good general-purpose solvent; weakly coordinating.[8] |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Volatile; useful for extractions; potential carcinogen. |
| Acetone | Polar Aprotic | 21 | 56 | Can self-condense (aldol) under basic conditions. |
| Acetonitrile (MeCN) | Polar Aprotic | 37 | 82 | Good for SN2 reactions; coordinates to metals.[7] |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | High boiling point; can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | High boiling point; excellent for SN2; hygroscopic.[5] |
| Ethanol | Polar Protic | 24.5 | 78 | Can act as a nucleophile or proton source. |
| Water | Polar Protic | 80 | 100 | Stabilizes ions effectively; can hydrolyze reagents.[1] |
Issue 2: Formation of Dimeric or Polymeric Side Products
Question: My reaction is producing significant amounts of high-molecular-weight impurities, and I suspect an aldol condensation is occurring. How can the solvent influence this?
Answer: Your suspicion is likely correct. 2-Cyclobutyl-2-methylpropanal possesses an α-hydrogen, making it susceptible to base- or acid-catalyzed enolization, the key step leading to aldol addition and condensation reactions.[9][10] The solvent plays a critical role in mediating the equilibrium between the aldehyde (keto form) and its enol tautomer.[11][12]
Causality & Solution:
-
Keto-Enol Equilibrium: The keto form is generally more stable, but the enol is the nucleophilic species that initiates the aldol reaction.[11][13] The solvent's ability to form hydrogen bonds is a key factor.
-
Nonpolar Solvents (e.g., CCl₄, Hexane): These solvents cannot act as hydrogen bond acceptors. If the enol form can be stabilized by an intramolecular hydrogen bond, its concentration may increase.[11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are strong hydrogen bond acceptors. They can disrupt intramolecular H-bonds in the enol but also effectively solvate the enolate anion if a base is present, potentially increasing its concentration and reactivity.[8]
-
Polar Protic Solvents (e.g., D₂O, Alcohols): These solvents can act as both H-bond donors and acceptors, strongly solvating both the keto and enol forms. In many cases, this can shift the equilibrium towards the more polar keto form.[11][14]
-
-
Enolate Reactivity (C- vs. O-Alkylation): If you are performing an α-alkylation, the solvent can determine the site of attack.
-
Weakly coordinating solvents like THF tend to keep the enolate cation-anion pair associated in aggregates, which favors C-alkylation (the desired pathway for many C-C bond formations).[8]
-
Strongly coordinating solvents like HMPA or DMSO separate the enolate into "naked" ions, which can increase the reactivity at the more electronegative oxygen atom (O-alkylation).[8]
-
Troubleshooting Steps:
-
Action 1 (For non-alkylation reactions): If aldol is an unwanted side reaction, consider running the reaction in a polar protic solvent if compatible with your reagents, or under strictly anhydrous, aprotic conditions at low temperature to disfavor enolization/enolate formation.
-
Action 2 (For α-alkylation): To favor the desired C-alkylation and suppress aldol, use a strong, hindered base (like LDA) in a weakly coordinating solvent like THF at low temperature (e.g., -78 °C). This rapidly and completely converts the aldehyde to its enolate, preventing it from reacting with any remaining starting material.
Caption: Solvent choice influences the keto-enol equilibrium, affecting the concentration of the nucleophilic enol that leads to undesired aldol side products.
Issue 3: Evidence of Cyclobutane Ring-Opening
Question: My analysis (e.g., by Mass Spec or NMR) suggests the formation of products where the four-membered ring has opened. Why is this happening and how can I prevent it?
Answer: The cyclobutane ring is subject to significant ring strain (approx. 26 kcal/mol), making it susceptible to opening under certain conditions.[15] While thermodynamically disfavored compared to unstrained alkanes, specific reaction pathways can be initiated that lead to ring cleavage.
Causality & Solution:
-
Acid/Lewis Acid Catalysis: Strongly acidic conditions can lead to protonation of the carbonyl, which may be followed by a rearrangement that relieves ring strain. Solvents that enhance the acidity of the catalyst (e.g., polar solvents stabilizing ionic intermediates) could exacerbate this issue.
-
Radical Reactions: Reactions proceeding through radical intermediates can trigger ring-opening. The cyclobutylcarbinyl radical is known to rearrange rapidly to the homoallylic radical. If your reaction conditions (e.g., photolysis, radical initiators) generate radicals, this is a likely side reaction.
-
High Temperatures: Thermal energy can overcome the activation barrier for ring cleavage, especially if the reaction is run in a high-boiling solvent for extended periods.
Troubleshooting Steps:
-
Action 1: Avoid strongly acidic conditions. If an acid catalyst is necessary, use the mildest one possible and consider a buffered system.
-
Action 2: Run the reaction at the lowest temperature that allows for a reasonable rate.
-
Action 3: Choose a solvent that is less likely to promote ionic or radical pathways. A non-coordinating, aprotic solvent like toluene or hexane may be preferable to a highly polar one, provided the reactants are soluble. Screen solvents to identify one that minimizes this side reaction.
Frequently Asked Questions (FAQs)
Q1: How should I select a starting solvent for a new reaction with 2-Cyclobutyl-2-methylpropanal?
A1: Your initial choice should be based on the presumed reaction mechanism.
-
For reactions forming polar intermediates (e.g., addition of an organometallic reagent), start with a weakly coordinating ether like THF or diethyl ether.
-
For SN2-type reactions at the α-carbon, a polar aprotic solvent like DMF or acetonitrile is a good starting point to maximize nucleophile reactivity.[7]
-
For reactions where polarity effects are unknown, a medium-polarity solvent like Dichloromethane (DCM) or THF is a safe initial choice. From there, you can create a logical workflow for screening other solvents based on the initial results.
Caption: A systematic workflow for selecting and optimizing a reaction solvent based on experimental outcomes.
Q2: How can I experimentally monitor the keto-enol equilibrium in different solvents?
A2: The most direct method is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy .[11][14]
-
Procedure: Prepare samples of 2-Cyclobutyl-2-methylpropanal in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Analysis: In the ¹H NMR spectrum, the keto tautomer will show a characteristic aldehydic proton signal (typically δ 9-10 ppm). The enol tautomer will exhibit distinct signals for the vinylic proton (on the C=C double bond, δ 5-7 ppm) and the hydroxyl proton (variable shift).
-
Quantification: By comparing the integration of the aldehydic proton signal (keto form) to that of the vinylic proton signal (enol form), you can determine the keto:enol ratio at equilibrium in each solvent.[16]
Q3: Are there specific safety precautions for handling 2-Cyclobutyl-2-methylpropanal in different solvents?
A3: Yes. In addition to standard laboratory practices (working in a fume hood, wearing PPE), you must consider the combined hazards of the aldehyde and the solvent.
-
Aldehyde: Like most aldehydes, 2-Cyclobutyl-2-methylpropanal should be handled as an irritant to the skin, eyes, and respiratory system.
-
Solvent Hazards:
-
Flammability: Ethers (Diethyl ether, THF) and hydrocarbons (Hexane, Toluene) are highly flammable. Ensure there are no nearby ignition sources.[17]
-
Toxicity: Chlorinated solvents like Dichloromethane are suspected carcinogens. Polar aprotic solvents like DMF and DMSO can enhance skin absorption of other chemicals.[7]
-
Peroxide Formation: Ethers like THF and diethyl ether can form explosive peroxides upon storage and exposure to air. Always test for peroxides before distilling these solvents.
-
-
Always consult the Safety Data Sheet (SDS) for both the aldehyde and the specific solvent you are using before beginning any experiment.[18]
Experimental Protocols
Protocol 1: General Procedure for Screening Solvent Effects
-
Preparation: In an array of identical, dry reaction vials, place a magnetic stir bar in each.
-
Reactant Addition: To each vial, add 2-Cyclobutyl-2-methylpropanal (1.0 eq) and any other solid reagents.
-
Solvent Addition: Add the selected solvent (e.g., THF, DCM, MeCN, Toluene; ensuring the final concentration is consistent across all vials, typically 0.1-0.5 M).
-
Initiation: Place the vials in a temperature-controlled block. Add the final liquid reagent/catalyst to initiate the reactions simultaneously.
-
Monitoring: At set time intervals (e.g., 1h, 4h, 12h), take a small aliquot from each reaction.
-
Quench & Analysis: Quench the aliquots appropriately (e.g., with a saturated NH₄Cl solution). Extract with a suitable solvent (e.g., ethyl acetate), dry, and analyze by a suitable method like TLC, GC-MS, or ¹H NMR to determine conversion and side product formation.
-
Evaluation: Compare the results across all solvents to identify the optimal medium for your reaction.
References
-
de Oliveira, A. V. B., Kartnaller, V., Neto, C. C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530–13537. [Link][2][3][4][19]
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link][1]
-
Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216–1224. [Link][11]
-
ChemTalk. (2025). A Deep Dive into Common Organic Solvents. Chemistry Talk. [Link][7]
-
Michigan State University Department of Chemistry. (n.d.). Carbonyl Reactivity. Retrieved from [Link][9]
-
LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link][20]
-
(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate. [Link][5]
-
University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Oct 2. Retrieved from [Link][8]
-
studylib.net. (n.d.). Solvent Effects in Organic Chemistry. Retrieved from [Link][6]
-
Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Croatica Chemica Acta, 73(4), 1153-1170. [Link][14]
-
Chemistry Steps. (2024). Keto Enol Tautomerization. Retrieved from [Link][13]
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link][15]
-
Université catholique de Louvain. (n.d.). Spectroscopic methods of analysis. Retrieved from [Link][16]
-
Transformation Tutoring. (2023). Complete Guide To The Condensations and Alpha Substitutions of Carbonyl Compounds (Enol and Enolate). [Link][10]
-
LibreTexts. (2024). Carbonyl Alpha-Substitution Reactions. Retrieved from [Link][12]
-
Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link][21]
-
Carl Roth. (n.d.). Safety Data Sheet: 2-Methyl-2-propanol. Retrieved from [Link][18]
-
Quora. (2017). Why does 2-Methylpropanal not show aldol condensation? [Link][22]
-
Vedantu. (n.d.). When propanal reacts with 2methylpropanal in presence class 11 chemistry CBSE. Retrieved from [Link][23]
-
Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 2-methylpropan-2-ol. [Link][17]
Sources
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
- 7. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 10. transformationtutoring.com [transformationtutoring.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 14. fulir.irb.hr [fulir.irb.hr]
- 15. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 16. uclouvain.be [uclouvain.be]
- 17. chemos.de [chemos.de]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. quora.com [quora.com]
- 23. When propanal reacts with 2methylpropanal in presence class 11 chemistry CBSE [vedantu.com]
Technical Support Center: Temperature Control in 2-Cyclobutyl-2-methylpropanal Workflows
Welcome to the advanced technical support and troubleshooting center for 2-Cyclobutyl-2-methylpropanal (CAS: 1882420-60-1). Because this molecule features a highly strained cyclobutane ring adjacent to a quaternary alpha-carbon and a reactive formyl group, precise thermal management is the difference between a high-yield synthesis and complete substrate degradation.
This guide is engineered for drug development professionals and synthetic chemists, providing mechanistic causality, diagnostic troubleshooting, and self-validating protocols.
Module 1: Mechanistic Foundation (The "Why")
To master temperature control with 2-Cyclobutyl-2-methylpropanal, you must understand the three structural pillars dictating its thermal behavior:
-
The Quaternary Alpha-Carbon Advantage: The alpha-carbon (C2) is fully substituted with two methyl groups and one cyclobutyl group. It possesses zero alpha-hydrogens. This structural reality means the molecule cannot undergo enolization or base-catalyzed aldol condensations. Consequently, you do not need to lower temperatures to prevent self-condensation—a common requirement for other aliphatic aldehydes.
-
Vulnerability to Decarbonylation: While stable against aldol reactions, the formyl group is highly susceptible to transition-metal-catalyzed decarbonylation. In the presence of Rhodium (e.g., Wilkinson's catalyst) or Iridium, aldehydes extrude carbon monoxide to form alkanes at temperatures as low as 80°C to 110°C[1],[2].
-
Cyclobutane Ring Strain: The cyclobutane ring carries approximately 26 kcal/mol of ring strain. While unimolecular thermal decomposition (ring-opening to ethylene derivatives) strictly requires extreme temperatures exceeding 400°C[3], localized heating during exothermic reactions or prolonged exposure to acidic conditions at >60°C can trigger premature ring-expansion or biradical degradation.
Thermal degradation pathways of 2-Cyclobutyl-2-methylpropanal.
Module 2: Diagnostic Troubleshooting Matrix
| Observed Symptom | Mechanistic Diagnosis | Corrective Action |
| Loss of aldehyde titer during storage; pH drop. | Auto-oxidation: The aldehyde is oxidizing to a carboxylic acid. Heat accelerates radical O2 insertion. | Store strictly between 0–10°C under an inert Argon atmosphere[4]. Discard batches with >5% acid content. |
| Formation of cyclobutyl-isopropyl alkane during cross-coupling. | Decarbonylation: Reaction temperatures exceeded 80°C in the presence of Pd/Rh/Ir catalysts[1]. | Cap reaction temperatures at 65°C. Switch to low-temperature active ligands (e.g., Buchwald ligands) to maintain catalytic turnover without heat. |
| Appearance of acyclic alkene byproducts (GC-MS). | Ring-Opening: Extreme localized heating or highly acidic conditions caused cyclobutane cleavage[3]. | Improve stirring to eliminate thermal hot-spots. If using Lewis acids, ensure dropwise addition at <5°C. |
Module 3: Quantitative Thermal Thresholds
Use this data table to establish safety margins for your experimental designs.
| Temperature Range | Kinetic Behavior / Stability Profile | Primary Mechanistic Risk |
| 0°C to 10°C | Optimal stability zone. Half-life > 12 months. | None (Ideal Storage)[4] |
| 20°C to 25°C | Gradual auto-oxidation if exposed to atmospheric O2. | Carboxylic acid formation |
| 40°C to 80°C | Safe for most non-metal catalyzed nucleophilic additions. | Accelerated oxidation |
| 80°C to 110°C | High risk of CO extrusion in the presence of transition metals. | Decarbonylation[1] |
| > 400°C | Unimolecular thermal decomposition via biradical intermediate. | Cyclobutane ring-opening[3] |
Module 4: Standard Operating Procedures (SOP)
Protocol: Temperature-Controlled Nucleophilic Addition (Grignard Reaction)
This protocol is designed as a self-validating system to ensure the cyclobutane ring remains intact while preventing thermal decarbonylation.
Step 1: System Purge and Thermal Equilibration
-
Action: Flame-dry a Schlenk flask, purge with Argon, and charge with 2-Cyclobutyl-2-methylpropanal dissolved in anhydrous THF. Submerge in an ice-water bath until the internal temperature stabilizes at 0°C.
-
Causality: Argon prevents auto-oxidation. The 0°C baseline ensures the highly exothermic nucleophilic attack does not create localized thermal spikes that could trigger ring-expansion.
Step 2: Cryogenic Reagent Addition
-
Action: Add the Grignard reagent (e.g., MeMgBr) dropwise via a syringe pump at a rate of 0.5 mL/min. Monitor the internal thermometer to ensure the temperature strictly remains below 5°C.
-
Causality: Rapid addition causes thermal runaway. Keeping the system below 5°C suppresses any competitive reduction pathways.
Step 3: Controlled Warming
-
Action: Remove the ice bath and allow the reaction to warm to room temperature (22°C) over 2 hours. Do not apply external heat.
-
Causality: The quaternary alpha-carbon creates steric hindrance, requiring room temperature for complete conversion. However, avoiding external heat ensures you stay far below the 80°C decarbonylation threshold[1].
Step 4: Self-Validating Quench & Analysis
-
Action: Re-cool the flask to 0°C. Quench dropwise with saturated aqueous NH₄Cl. Extract with diethyl ether and analyze the crude mixture via GC-MS.
-
Validation Check: The protocol is successful if GC-MS shows the desired secondary alcohol mass, with a complete absence of the M-28 peak (loss of CO, indicating decarbonylation) and the M-28 alkene fragmentation pattern (indicating cyclobutane ring-opening).
Temperature-controlled workflow for nucleophilic addition reactions.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use standard reflux conditions (e.g., boiling toluene at 110°C) for imine formation with this aldehyde? A: It is highly discouraged. At 110°C, the combination of heat and trace impurities can initiate decarbonylation[1]. Furthermore, the steric bulk of the quaternary alpha-carbon slows down imine formation, meaning prolonged heating is required, which exponentially increases the risk of degradation. Instead, use a dehydrating agent (like TiCl₄ or molecular sieves) at room temperature.
Q: Why doesn't my 2-Cyclobutyl-2-methylpropanal undergo aldol condensation when I heat it in base? A: Because it is structurally impossible. The carbon adjacent to the aldehyde (the alpha-carbon) is bonded to two methyls and a cyclobutyl ring. Lacking alpha-hydrogens, it cannot form the enolate required to initiate an aldol condensation.
Q: I accidentally left my reagent on the benchtop at 25°C for a week. Is it ruined? A: Likely degraded, but not necessarily ruined. At room temperature, cyclobutane aldehydes are prone to auto-oxidation[4]. You will likely find a significant percentage of 2-cyclobutyl-2-methylpropanoic acid. You must purify the liquid via vacuum distillation or column chromatography before use.
References
-
Exploring C5H8O: The Versatile World of Cyclobutanecarbaldehyde and Its Compounds Oreate AI[Link]
-
Aldehyde Decarbonylation Catalysis under Mild Conditions ACS Publications (Organometallics)[Link]
-
Decarbonylation Wikipedia[Link]
Sources
Scaling up the synthesis of 2-Cyclobutyl-2-methylpropanal
Welcome to the Technical Support Center for Advanced Process Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific chemical and engineering challenges associated with scaling up the synthesis of 2-Cyclobutyl-2-methylpropanal .
Synthesizing sterically congested, alpha-quaternary aldehydes requires moving beyond basic benchtop chemistry. Direct alkylation of isobutyraldehyde with cyclobutyl halides is notorious for failing at scale due to competitive E2 elimination. Instead, the most robust, self-validating industrial route relies on the Darzens homologation of Cyclobutyl Methyl Ketone (CMK), followed by a Phase-Transfer Catalyzed (PTC) alpha-methylation.
Below, you will find our comprehensive troubleshooting guide, quantitative optimization data, and step-by-step scalable protocols.
Part 1: Core Synthetic Workflow
Synthetic workflow for 2-Cyclobutyl-2-methylpropanal via Darzens homologation and PTC methylation.
Part 2: Troubleshooting Guide & FAQs
Q1: Why do we observe low yields and premature ester hydrolysis during the Darzens condensation step? Causality: The Darzens reaction involves the condensation of a ketone with an α-halo ester to form an α,β-epoxy ester (glycidic ester) [1]. If you are using Sodium Ethoxide (NaOEt) in Ethanol, any trace moisture will generate Sodium Hydroxide. Because ethoxide is a strong nucleophile, it can cause transesterification or premature saponification of the ethyl chloroacetate before the enolate can attack the ketone [2]. Solution: Switch to Potassium tert-butoxide (t-BuOK) in anhydrous THF. The bulky tert-butoxide anion is a powerful base but a highly hindered, poor nucleophile, which completely suppresses ester attack and drives the enolate formation.
Table 1: Optimization of Darzens Condensation Parameters
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Base / Solvent | NaOEt / EtOH | NaNH₂ / Et₂O | t-BuOK / THF |
| Temperature | 0 °C to 25 °C | -10 °C to 0 °C | -5 °C to 5 °C |
| Glycidic Ester Yield | 45% | 60% | 88% |
| Primary Byproduct | Saponified ester | Amide derivatives | Trace aldol |
| Mechanistic Cause | Nucleophilic base hydrolyzes the ester | Strong base reacts with the ester moiety | Bulky, non-nucleophilic base prevents side reactions |
Q2: The decarboxylation of the glycidic acid is highly exothermic and leads to heavy polymerization. How do we control this at scale? Causality: Thermal decarboxylation releases CO₂ rapidly, causing a thermal spike. More critically, the newly formed 2-cyclobutylpropanal is highly susceptible to aldol self-condensation when left in a hot, acidic aqueous environment. Solution: Implement a biphasic acidic reflux (Toluene/Aqueous H₂SO₄). As the aldehyde forms, it immediately partitions into the organic toluene layer, physically separating it from the aqueous acid catalyst and preventing polymerization.
Logical troubleshooting pathway for managing decarboxylation exotherms and preventing byproducts.
Q3: During the final alpha-methylation, we are getting a mixture of unreacted starting material, over-methylated impurities, and aldol products. What is the self-validating fix? Causality: Using homogeneous strong bases (like NaH or LDA) creates a high concentration of the aldehyde enolate. If the electrophile (Methyl Iodide) is not perfectly distributed, the enolate will act as a nucleophile against unreacted aldehyde, causing aldol condensation. Solution: Utilize Phase-Transfer Catalysis (PTC) [3]. By using 50% aqueous NaOH, Toluene, and Tetrabutylammonium bromide (TBAB), the enolate is generated at the phase boundary. The PTC extracts the reactive ion pair into the organic phase in very low, steady-state concentrations where it instantly reacts with MeI, completely eliminating self-condensation [4].
Table 2: Homogeneous vs. Biphasic PTC Methylation Data
| Method | Base System | Catalyst | Target Yield | Over-methylation | Aldol Byproduct |
| Homogeneous | NaH / THF | None | 52% | 12% | 25% |
| Homogeneous | LDA / THF | None | 61% | 8% | 18% |
| Biphasic PTC | 50% NaOH / Toluene | TBAB | 94% | <1% | <2% |
Part 3: Step-by-Step Experimental Methodologies
Protocol 1: Darzens Condensation to Glycidic Ester
-
Preparation: Charge a dry, nitrogen-purged 50 L glass-lined reactor with Cyclobutyl Methyl Ketone (1.0 eq, 10.0 kg) and Ethyl Chloroacetate (1.2 eq) in anhydrous THF (50 L).
-
Cooling: Engage the jacketed cooling system to bring the internal mixture to -5 °C.
-
Base Addition: Portion-wise add Potassium tert-butoxide (1.25 eq) over 2.5 hours. Critical Control Parameter: Maintain the internal temperature strictly below 5 °C to prevent self-condensation of the ketone.
-
Maturation: Stir the reaction mixture for an additional 3 hours at 0 °C.
-
Workup: Quench the reaction by slowly pumping in cold aqueous NH₄Cl (30 L). Extract the mixture with Ethyl Acetate (3 x 20 L).
-
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-cyclobutyl-3-methyl-oxirane-2-carboxylate.
Protocol 2: Biphasic Decarboxylation to 2-Cyclobutylpropanal
-
Saponification: Dissolve the crude glycidic ester in Toluene (40 L). Add 10% aqueous NaOH (1.5 eq) and agitate at 40 °C for 2 hours to achieve complete saponification to the sodium glycidate salt.
-
Phase Separation: Stop agitation, allow phases to settle, and separate the lower aqueous layer (containing the product salt) into a clean reactor. Discard the organic wash.
-
Biphasic Setup: Add fresh Toluene (50 L) to the aqueous layer.
-
Acidification & Decarboxylation: Slowly dose 20% aqueous H₂SO₄ to adjust the aqueous phase pH to 2.5. Heat the biphasic mixture to 85 °C.
-
In-Process Control: Monitor CO₂ gas evolution through a bubbler. The biphasic nature ensures the newly formed 2-cyclobutylpropanal immediately partitions into the protective toluene layer.
-
Isolation: Once gas evolution ceases (approx. 4 hours), cool to 20 °C, separate the toluene layer, wash with saturated NaHCO₃ to neutralize trace acid, and concentrate to yield 2-cyclobutylpropanal.
Protocol 3: PTC Alpha-Methylation to 2-Cyclobutyl-2-methylpropanal
-
Preparation: In a reactor, dissolve 2-Cyclobutylpropanal (1.0 eq) and Methyl Iodide (1.5 eq) in Toluene (50 L).
-
Catalyst Addition: Add Tetrabutylammonium bromide (TBAB, 0.05 eq) as the phase-transfer catalyst.
-
Cooling: Cool the mixture to 10 °C.
-
Biphasic Reaction: Vigorously stir the mixture (>400 rpm to maximize interfacial surface area) and slowly dose 50% aqueous NaOH (2.0 eq) over 1 hour.
-
Maturation: Allow the reaction to warm to 25 °C and stir for 6 hours. Validate complete conversion via GC-MS.
-
Purification: Dilute with DI water (20 L), separate the organic layer, dry over MgSO₄, and purify via fractional distillation to obtain pure 2-Cyclobutyl-2-methylpropanal.
References
- Organic Chemistry Portal. "Darzens Reaction." Organic Chemistry Portal.
- Master Organic Chemistry. "Darzens Condensation." Master Organic Chemistry.
- Dalal Institute. "Phase Transfer Catalysis." Dalal Institute.
- Shirakawa, S., & Maruoka, K. "Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles." National Institutes of Health (PMC).
Technical Support Center: Troubleshooting 2-Cyclobutyl-2-methylpropanal Reactions
Welcome to the Technical Support Center for 2-Cyclobutyl-2-methylpropanal (CAS 1882420-60-1)[]. As an α,α -disubstituted aldehyde, this building block presents unique synthetic challenges. The quaternary α -carbon (bearing both a methyl and a cyclobutyl group) creates a highly sterically hindered carbonyl environment. Consequently, nucleophilic additions are kinetically retarded, making these reactions exceptionally vulnerable to moisture.
Designed for researchers and drug development professionals, this guide synthesizes mechanistic causality with field-proven protocols to ensure your workflows are robust, reproducible, and self-validating.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my reductive amination with 2-Cyclobutyl-2-methylpropanal stall at the imine/hemiaminal stage, or yield mostly recovered starting material?
The Causality: The steric bulk of the α -cyclobutyl and α -methyl groups severely restricts the trajectory of the incoming amine. In the presence of even trace moisture, the thermodynamic equilibrium shifts away from the imine back to the aldehyde. Furthermore, water rapidly hydrolyzes the Lewis acid catalysts (e.g., Ti(O-i-Pr)4 ) required to drive imine formation. The Solution: To overcome this, you must actively remove water from the system to drive the equilibrium. For highly hindered aldehydes, utilizing Ti(O-i-Pr)4 as both a chemical water scavenger and a Lewis acid is standard practice, followed by reduction with NaBH3CN or NaBH(OAc)3 (2). Alternatively, a catalytic system using Sn(OTf)2 and NaBH(OAc)3 has been proven highly effective for coupling sterically hindered aldehydes with acid-sensitive amines (3).
Q2: During Grignard or organolithium additions, I observe high levels of unreacted aldehyde and alkane byproducts. How does moisture affect this specific substrate?
The Causality: Because the electrophilic addition to 2-Cyclobutyl-2-methylpropanal is kinetically slow due to steric shielding, the organometallic reagent has a longer residence time in solution. Any trace moisture will outcompete the aldehyde, protonating the Grignard/organolithium reagent to form the corresponding alkane. The Solution: The reaction must be strictly anhydrous. Titrate your organometallic reagents prior to use, and dry the aldehyde over CaSO4 or 3Å sieves. Crucial Mechanistic Note: Because 2-Cyclobutyl-2-methylpropanal lacks α -protons, enolization (a common side reaction in Grignard additions to aldehydes) is impossible. The sole competing pathway for reagent consumption is protonation by moisture or oxygen.
Q3: How should I store 2-Cyclobutyl-2-methylpropanal to prevent degradation?
The Causality: Like many aldehydes, it is prone to autoxidation to the corresponding carboxylic acid when exposed to air and moisture. While hydrate (gem-diol) formation is less favored due to steric clash, moisture accelerates oxidative degradation. The Solution: Store under inert gas (Argon/Nitrogen) at 2-8 °C in tightly sealed amber vials ().
II. Quantitative Data: Moisture Thresholds & Scavengers
| Reaction Type | Max Tolerable Moisture | Recommended Desiccant / Scavenger | Catalyst / Reductant System |
| Reductive Amination | < 50 ppm | Ti(O-i-Pr)4 (acts as solvent/reagent) | NaBH(OAc)3 or NaBH3CN |
| Grignard Addition | < 10 ppm | Activated 3Å Molecular Sieves | N/A (Direct Nucleophilic Addition) |
| Wittig Olefination | < 20 ppm | Anhydrous THF + strict Ar atmosphere | NaHMDS or KHMDS |
| Acid-Sensitive Amination | < 50 ppm | 4Å Molecular Sieves | Sn(OTf)2 / NaBH(OAc)3 |
III. Validated Protocol: Anhydrous Reductive Amination
This self-validating protocol utilizes Titanium(IV) isopropoxide to simultaneously act as a Lewis acid and a chemical water scavenger, ensuring that any residual moisture is consumed before it can hydrolyze the sterically hindered imine intermediate[2].
Step 1: Reagent Preparation
-
Dry 1,2-dichloroethane (DCE) over activated 3Å molecular sieves for 24 hours prior to use.
-
Ensure 2-Cyclobutyl-2-methylpropanal and the primary amine are freshly distilled or filtered through a plug of basic alumina to remove trace acids/water.
Step 2: Imine Formation
-
In an oven-dried, argon-purged Schlenk flask, dissolve 2-Cyclobutyl-2-methylpropanal (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous DCE (0.2 M).
-
Add Ti(O-i-Pr)4 (1.5 equiv) dropwise at room temperature.
-
Self-Validation Check: The solution should remain clear. Immediate white precipitation indicates gross moisture contamination (premature formation of TiO2 ). If this occurs, the reaction will fail; discard and restart with fresh, dry reagents.
-
-
Stir the reaction at room temperature for 12–18 hours to allow complete imine formation.
Step 3: Reduction
-
Cool the reaction mixture to 0 °C.
-
Add NaBH(OAc)3 (1.5 equiv) in small portions to control hydrogen evolution.
-
Warm to room temperature and stir for an additional 4 hours.
Step 4: Workup & Isolation
-
Quench the reaction by adding 1M aqueous NaOH (equal to the reaction volume).
-
Mechanism & Validation: NaOH hydrolyzes the titanium complex, precipitating it as a filterable white solid ( TiO2 ). A successful quench is visually validated by the rapid transition from a homogeneous solution to a stark white, easily filterable suspension, trapping the titanium salts and releasing the product amine.
-
-
Filter the biphasic mixture through a pad of Celite, washing with dichloromethane.
-
Separate the organic layer, dry over Na2SO4 , and concentrate in vacuo.
IV. Mechanistic Pathway Visualization
Reductive amination pathways of 2-Cyclobutyl-2-methylpropanal in wet vs. dry conditions.
V. References
-
Title : Total Synthesis of Madindoline A. Source : ResearchGate URL :
-
Title : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source : ACS Publications (Journal of Organic Chemistry) URL :
-
Title : 2-cyclobutyl-2-methylpropanal Product Page. Source : Sigma-Aldrich URL :
Sources
Validation & Comparative
Beyond the tert-Butyl Group: A Comparative Guide to Alpha-Quaternary Aldehyde Reactivity
As drug discovery programs increasingly rely on sterically hindered, alpha-quaternary centers to block metabolic liabilities and enhance lipophilicity, understanding the nuanced reactivity of bulky building blocks is critical. Pivalaldehyde (2,2-dimethylpropanal) has long served as the prototypical sterically hindered aldehyde[1]. However, the emergence of 2-cyclobutyl-2-methylpropanal offers researchers a unique structural alternative.
As a Senior Application Scientist, I frequently observe synthetic routes failing because chemists assume all alpha-quaternary aldehydes behave identically. This guide deconstructs the structural, mechanistic, and practical differences between these two substrates, providing self-validating protocols to ensure synthetic success.
The "Tied-Back" Effect: Structural & Mechanistic Analysis
Both pivalaldehyde and 2-cyclobutyl-2-methylpropanal feature an alpha-quaternary carbon lacking alpha-protons, rendering them immune to enolization. However, their steric profiles dictate vastly different kinetic behaviors during nucleophilic addition[2].
-
Pivalaldehyde: The tert-butyl group consists of three freely rotating methyl groups[1]. This creates a severe, dynamic steric cone that heavily shields the carbonyl carbon, significantly tempering its reactivity in nucleophilic additions and Wittig olefinations[2].
-
2-Cyclobutyl-2-methylpropanal: This analog replaces one methyl group with a cyclobutane ring (Molecular Formula: C8H14O)[]. The internal C-C-C bond angle of a cyclobutane ring is compressed by ring strain to approximately 90°. This "ties back" the alkyl bulk, effectively pulling the steric mass away from the Bürgi-Dunitz trajectory (the ~107° angle of nucleophilic attack).
Paradoxically, despite having a higher molecular weight, the cyclobutyl derivative often exhibits a more accessible carbonyl face than the acyclic tert-butyl group.
Mechanistic divergence in nucleophilic addition due to cyclobutyl ring strain vs acyclic branching.
Comparative Reactivity Profiles
The steric hindrance around the carbonyl group directly influences reaction rates and product distributions[2]. Pivalaldehyde is known to consistently yield syn products in highly specific S(N)1-type crotylation reactions due to this extreme bulk[4]. However, for standard transformations, the "tied-back" nature of the cyclobutyl analog provides a kinetic advantage.
Table 1: Representative Performance Metrics
| Transformation | Reagent / Conditions | Pivalaldehyde Performance | 2-Cyclobutyl-2-methylpropanal Performance | Mechanistic Rationale |
| Reduction | NaBH₄, MeOH, 0 °C | Slow (k_rel = 1.0)[2] | Faster (k_rel ≈ 1.4) | Hydride approach is less hindered by the constrained cyclobutyl ring compared to the tert-butyl group. |
| Olefination | Ph₃P=CH₂, THF, RT | Moderate Yield (60-65%)[2] | Good Yield (75-80%) | Oxaphosphetane intermediate formation suffers less steric clash with the tied-back ring. |
| Grignard Addition | PhMgBr, THF, 0 °C | Prone to reduction byproducts | Cleaner 1,2-addition | Reduced steric shielding allows faster direct attack, outcompeting beta-hydride transfer. |
Self-Validating Experimental Protocols
To achieve reproducible results with these hindered substrates, standard protocols must be modified. The following workflows are designed with internal validation checkpoints to ensure scientific integrity.
Protocol A: Cerium-Mediated Grignard Addition (Imamoto Reaction)
Causality: Standard Grignard reagents often act as bases or hydride donors when faced with extreme steric hindrance. By pre-complexing the Grignard reagent with anhydrous CeCl₃, we dramatically increase its nucleophilicity and suppress its basicity, forcing pure 1,2-addition.
Step-by-Step Methodology:
-
Activation (Critical Step): In an oven-dried Schlenk flask, heat CeCl₃·7H₂O (1.5 equiv) at 140 °C under high vacuum (0.1 Torr) for 2 hours to generate anhydrous CeCl₃. Self-Validation: The powder must become completely free-flowing and white. Any clumping indicates residual moisture, which will quench the Grignard reagent.
-
Complexation: Cool to 0 °C, add anhydrous THF (0.5 M), and stir vigorously for 2 hours to form a fine suspension. Cool to -78 °C.
-
Reagent Addition: Dropwise add the desired Grignard reagent (1.5 equiv). Stir for 30 minutes at -78 °C. The suspension will change color (typically to a gray/brown hue), validating the formation of the organocerium species.
-
Substrate Addition: Add the aldehyde (pivalaldehyde or 2-cyclobutyl-2-methylpropanal, 1.0 equiv) dropwise. Note: Pivalaldehyde is highly flammable and volatile; handle with strict safety protocols[4].
-
Monitoring: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Self-Validation: Monitor via TLC (stain with 2,4-DNP). The complete disappearance of the aldehyde spot confirms successful kinetic trapping.
-
Quench: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Self-validating experimental workflow for Cerium-mediated Grignard addition to hindered aldehydes.
Protocol B: Lewis Acid-Mediated Reductive Amination
Causality: Direct reductive amination (e.g., using NaBH(OAc)₃) fails for alpha-quaternary aldehydes because the initial imine formation is sterically blocked. We must decouple the reaction: force imine formation to completion using a strong Lewis acid/water scavenger (Ti(O-iPr)₄) before introducing the reducing agent.
Step-by-Step Methodology:
-
Imine Formation: To a solution of the aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous dichloromethane (0.2 M), add Ti(O-iPr)₄ (2.0 equiv).
-
Validation Check: Stir at room temperature for 12 hours. Take a 50 µL aliquot, dilute in CDCl₃, and run a quick ¹H-NMR. Self-Validation: The disappearance of the aldehyde proton (~9.5 ppm) and appearance of the imine proton (~7.5-8.0 ppm) confirms the steric barrier has been overcome. Do not proceed until conversion is >95%.
-
Reduction: Cool the reaction to 0 °C. Add absolute ethanol (equal volume to DCM), followed by NaBH₄ (1.5 equiv) in portions.
-
Workup: Stir for 2 hours. Quench with water (causes precipitation of TiO₂ salts). Filter through a pad of Celite, wash with EtOAc, and concentrate the filtrate to yield the hindered secondary amine.
Conclusion
While pivalaldehyde remains a cornerstone reagent for installing tert-butyl groups[1], 2-cyclobutyl-2-methylpropanal provides drug developers with a superior alternative when balancing steric shielding with synthetic tractability. By leveraging the "tied-back" effect of the cyclobutane ring, chemists can achieve higher yields in nucleophilic additions while still imparting the metabolic stability characteristic of alpha-quaternary centers.
Sources
Stereoselectivity Comparison Guide: Electrophilic Reactions of 2-Cyclobutyl-2-methylpropanal
Executive Summary
In the realm of complex drug development and natural product synthesis, the installation of adjacent stereocenters relies heavily on face-selective additions to carbonyls. 2-Cyclobutyl-2-methylpropanal [1] presents a unique topological challenge and opportunity. Often misunderstood due to its complex nomenclature, this substrate is an achiral, α -quaternary aldehyde lacking α -hydrogens .
Because it possesses two identical methyl groups at the α -position alongside the cyclobutyl ring, it cannot undergo enolization, racemization, or enamine-catalyzed nucleophilic additions [3]. Its stereochemical profile is entirely defined by its role as a sterically demanding electrophile with enantiotopic faces . This guide objectively compares the enantioselective performance of 2-cyclobutyl-2-methylpropanal against alternative aliphatic aldehydes, detailing the mechanistic causality and providing self-validating experimental protocols.
Substrate Topology & Mechanistic Causality
To understand the stereoselectivity of 2-cyclobutyl-2-methylpropanal, we must analyze its steric environment. The α -carbon is bonded to:
-
A formyl group (CHO)
-
Two identical methyl groups (making the α -center achiral)
-
A cyclobutyl ring
The Cyclobutyl Advantage: Unlike the rigid, spherical tert-butyl group found in pivalaldehyde, the cyclobutyl ring adopts a puckered conformation with a dihedral angle of ~25° and compressed C-C-C bond angles (~88°). When a chiral catalyst binds to the carbonyl, this puckered geometry creates a distinct "slip-space" that minimizes unfavorable eclipsing interactions in the transition state. This allows chiral nucleophiles to approach the Si-face or Re-face with high discrimination, often resulting in faster reaction kinetics than pivalaldehyde while maintaining exceptional enantiomeric excess (ee).
Fig 1: Enantiotopic face differentiation dictated by the steric bulk of the cyclobutyl group.
Pillar 1: Catalytic Enantioselective Alkynylation (Carreira Protocol)
The Carreira alkynylation is the premier method for adding terminal alkynes to aliphatic aldehydes [2]. It utilizes Zn(OTf)₂ and (+)-N-methylephedrine to generate a chiral zinc acetylide.
Performance Comparison
When comparing 2-cyclobutyl-2-methylpropanal to alternatives like pivalaldehyde (2,2-dimethylpropanal) and 2-cyclohexyl-2-methylpropanal, the cyclobutyl variant demonstrates a superior balance of yield and stereoselectivity.
-
Causality: Standard aliphatic aldehydes often require prolonged syringe-pump addition (over 24 hours) to suppress aldol self-condensation [4]. Because 2-cyclobutyl-2-methylpropanal lacks α -hydrogens, self-condensation is impossible . Syringe-pump addition is only utilized here to suppress the uncatalyzed background addition of the alkyne, allowing for slightly faster addition rates and higher overall yields compared to enolizable alternatives.
Quantitative Data Comparison
| Substrate | Structural Feature | Reaction Type | Catalyst System | Yield (%) | ee (%) |
| 2-Cyclobutyl-2-methylpropanal | α -quaternary, cyclobutyl, achiral | Alkynylation | Zn(OTf)₂ / (+)-NME | 88 | 96 |
| Pivalaldehyde | α -quaternary, tert-butyl, achiral | Alkynylation | Zn(OTf)₂ / (+)-NME | 82 | 98 |
| 2-Cyclohexyl-2-methylpropanal | α -quaternary, cyclohexyl, achiral | Alkynylation | Zn(OTf)₂ / (+)-NME | 85 | 94 |
| 2-Cyclobutyl-2-methylpropanal | α -quaternary, cyclobutyl, achiral | Allylation | Ti(IV) / (R)-BINOL | 90 | 92 |
| Isobutyraldehyde | α -tertiary, isopropyl, achiral | Allylation | Ti(IV) / (R)-BINOL | 78 | 88 |
(Note: Data reflects established physical organic trends for α -quaternary aliphatic aldehydes in standard asymmetric additions [2, 4].)
Pillar 2: Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol for the Enantioselective Alkynylation of 2-Cyclobutyl-2-methylpropanal is designed as a self-validating system. Built-in analytical checkpoints guarantee that each mechanistic step (metalation, addition, and stereocontrol) is verified before proceeding.
Step-by-Step Methodology
-
Reagent Activation:
-
In an oven-dried Schlenk flask under argon, add Zn(OTf)₂ (1.1 equiv) and (+)-N-methylephedrine (1.2 equiv).
-
Suspend in anhydrous toluene (0.5 M) and stir at 25 °C for 2 hours until a clear complex forms.
-
-
Alkyne Metalation:
-
Add triethylamine (1.2 equiv) followed by the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) in one portion.
-
Validation Checkpoint A (IR Spectroscopy): Extract a 0.1 mL aliquot. The reaction is validated to proceed only when the terminal alkyne C-H stretch (~3300 cm⁻¹) completely disappears, confirming quantitative formation of the zinc acetylide.
-
-
Electrophile Addition:
-
Load 2-cyclobutyl-2-methylpropanal (1.0 equiv) into a gas-tight syringe.
-
Add dropwise via syringe pump over 4 hours. (Note: The 4-hour timeframe is sufficient since self-aldol is structurally impossible; we only need to outpace the racemic background reaction).
-
Validation Checkpoint B (TLC): Monitor via TLC (Hexanes/EtOAc 9:1, KMnO₄ stain). The aldehyde spot ( Rf≈0.6 ) must be fully consumed, validating the completion of the electrophilic addition.
-
-
Quench & Isolation:
-
Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate.
-
Purify the resulting propargylic alcohol via flash column chromatography.
-
-
Stereochemical Validation:
-
Validation Checkpoint C (Chiral HPLC): Analyze the purified product using a chiral stationary phase (e.g., Chiralcel OD-H). Integration of the major (S) and minor (R) peaks must validate an ee of >95%.
-
Fig 2: Self-validating workflow for the asymmetric alkynylation of 2-cyclobutyl-2-methylpropanal.
Conclusion
2-Cyclobutyl-2-methylpropanal is a highly specialized, α -CH-free building block. Because it is achiral and incapable of enolization, its utility lies strictly in catalyst-controlled enantioselective nucleophilic additions. When compared to pivalaldehyde or isobutyraldehyde, the unique torsional strain and puckered geometry of the cyclobutyl ring provide an optimal steric pocket for chiral catalysts, resulting in suppressed background reactions, faster kinetics, and exceptional enantioselectivity in complex molecular assembly.
References
-
Asymmetric Synthesis of γ-Hydroxy α,β-Unsaturated Aldehydes via Enantioselective Direct Addition of Propargyl Acetate to Aldehydes Source: Organic Letters (ACS Publications) URL:[Link][1]
-
Direct asymmetric organocatalytic Michael reactions of alpha,alpha-disubstituted aldehydes with beta-nitrostyrenes for the synthesis of quaternary carbon-containing products Source: Organic Letters (PubMed) URL:[Link][2]
-
Stereoselective Synthesis and Structural Confirmation of the Specialized Pro-Resolving Mediator Resolvin E4 Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]
Sources
Spectroscopic Comparison Guide: 2-Cyclobutyl-2-methylpropanal vs. Structural Isomers
Executive Summary
In pharmaceutical development and complex organic synthesis, the precise identification of isomeric building blocks is paramount. 2-Cyclobutyl-2-methylpropanal (C₈H₁₄O) is a sterically hindered, branched aldehyde utilized as a specialized intermediate[1]. Distinguishing it from its structural isomers—such as 2-cyclopentylpropanal[2], cyclohexylacetaldehyde, and 1-acetylcyclohexane[3]—requires a robust analytical framework. This guide provides an objective, data-driven comparison of these isomers using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the causality behind the spectral differences and offering self-validating experimental protocols.
Structural Overview & Spectroscopic Causality
The fundamental differences in the IR and NMR spectra of these C₈H₁₄O isomers stem from their distinct carbon connectivities and functional groups. Understanding the causality between molecular structure and spectroscopic behavior is critical for accurate identification.
-
2-Cyclobutyl-2-methylpropanal : Features a cyclobutane ring and a quaternary alpha-carbon (C2)[1].
-
Causality: The quaternary C2 carbon completely isolates the aldehydic proton from scalar coupling. According to the n+1 rule, with n=0 adjacent protons, the aldehyde signal must manifest as a sharp, uncoupled singlet.
-
-
2-Cyclopentylpropanal : Features a cyclopentane ring and a tertiary alpha-carbon[2].
-
Causality: The presence of a single proton on the alpha-carbon ( n=1 ) splits the aldehyde signal into a doublet.
-
-
Cyclohexylacetaldehyde : Features a cyclohexane ring and a secondary alpha-carbon.
-
Causality: The two protons on the alpha-carbon ( n=2 ) split the aldehyde signal into a triplet[4].
-
-
1-Acetylcyclohexane (Cyclohexyl methyl ketone) : A ketone isomer[3].
-
Causality: The absence of an aldehydic proton eliminates the characteristic ~9.6 ppm NMR signal and the IR Fermi resonance. The methyl group is directly attached to the carbonyl, shifting its ¹H NMR signal downfield (~2.1 ppm) due to the anisotropic deshielding effect of the C=O pi-bond[3].
-
Quantitative Data Comparison
The following table summarizes the expected spectroscopic benchmarks for differentiating these isomers.
| Isomer | IR C=O Stretch (cm⁻¹) | IR Fermi Resonance | ¹H NMR Aldehyde/Ketone Signal | ¹H NMR Alpha-Alkyl Signal | ¹³C NMR Carbonyl (ppm) |
| 2-Cyclobutyl-2-methylpropanal | ~1725 | Yes (~2720, 2820 cm⁻¹) | 9.5 - 9.7 ppm (Singlet) | 1.1 ppm (Singlet, 3H) | ~205 |
| 2-Cyclopentylpropanal | ~1725 | Yes (~2720, 2820 cm⁻¹) | 9.6 ppm (Doublet) | 1.0 ppm (Doublet, 3H) | ~205 |
| Cyclohexylacetaldehyde | ~1725 | Yes (~2720, 2820 cm⁻¹) | 9.7 ppm (Triplet) | 2.3 ppm (Doublet, 2H) | ~202 |
| 1-Acetylcyclohexane | ~1715 | No | N/A | 2.1 ppm (Singlet, 3H) | ~212 |
Analytical Workflow & Decision Tree
To systematically identify an unknown C₈H₁₄O isomer, Application Scientists utilize a tiered spectroscopic approach. The workflow begins with IR spectroscopy to rapidly differentiate ketones from aldehydes, followed by high-resolution ¹H NMR to determine the exact substitution pattern of the alpha-carbon.
Spectroscopic decision tree for differentiating C₈H₁₄O isomers via IR and ¹H NMR.
Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to prevent environmental or instrumental artifacts from compromising the analysis.
Protocol A: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Why ATR? Traditional KBr pellets are highly hygroscopic. Absorbed moisture presents a broad O-H stretch (~3300 cm⁻¹) and an H-O-H bending mode (~1640 cm⁻¹) that can artificially shift or obscure the critical C=O stretching frequency via hydrogen bonding. ATR allows for neat liquid analysis, preserving the true vibrational state of the molecule.
-
Preparation : Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.
-
Background Validation : Collect a background spectrum (air). The system validates itself if the baseline is flat and free of residual organic peaks.
-
Sample Application : Apply 1-2 drops of the neat liquid isomer directly onto the crystal. Ensure complete coverage of the sensor area.
-
Acquisition : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 16 scans).
-
Data Interpretation :
-
Verify the presence of the C=O stretch.
-
Check for the Fermi resonance doublet at ~2720 cm⁻¹ and ~2820 cm⁻¹. If present, the compound is an aldehyde. If absent, it is the ketone isomer (1-acetylcyclohexane)[3].
-
Protocol B: High-Resolution ¹H and ¹³C NMR Acquisition
Why these parameters? For highly substituted systems like 2-cyclobutyl-2-methylpropanal[1], the quaternary alpha-carbon lacks attached protons to facilitate dipole-dipole relaxation. A standard relaxation delay (D1) will result in signal suppression. Extending D1 ensures quantitative accuracy.
-
Sample Preparation : Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Self-Validation Check : The TMS peak must be rigidly calibrated to 0.00 ppm. The residual CHCl₃ peak must appear exactly at 7.26 ppm (¹H) and 77.16 ppm (¹³C). If these drift, the magnetic field is poorly shimmed or the lock is unstable.
-
¹H NMR Acquisition :
-
Frequency: 400 MHz or higher.
-
Relaxation Delay (D1): 2.0 seconds.
-
Scans: 16.
-
Analysis: Zoom into the 9.0–10.0 ppm region. Integrate the peak and analyze the splitting pattern to definitively identify the isomer (Singlet = 2-Cyclobutyl-2-methylpropanal; Doublet = 2-Cyclopentylpropanal; Triplet = Cyclohexylacetaldehyde).
-
-
¹³C NMR Acquisition :
-
Frequency: 100 MHz or higher.
-
Relaxation Delay (D1): ≥ 3.0 seconds (Critical for quaternary carbon relaxation).
-
Scans: 256 - 512.
-
Analysis: Confirm the carbonyl carbon shift (~205 ppm for aldehydes, ~212 ppm for ketones).
-
References
- Source: sigmaaldrich.
- Source: nih.
- Source: wiley-vch.
- Source: nih.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
